molecular formula C22H17ClN2 B562977 Clotrimazole-d5

Clotrimazole-d5

Cat. No.: B562977
M. Wt: 349.9 g/mol
InChI Key: VNFPBHJOKIVQEB-MBRJKSRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clotrimazole-d5 is intended for use as an internal standard for the quantification of clotrimazole by GC- or LC-MS. Clotrimazole is an imidazole antifungal agent. It is active against a variety of fungi, including C. albicans, A. fumigatus, S. cerevisiae, C. neoformans, T. mentagrophytes, and M. canis (MICs = br>Antifungal.>

Properties

IUPAC Name

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPBHJOKIVQEB-MBRJKSRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Clotrimazole-d5: Commercial Availability and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Clotrimazole-d5, a deuterated analog of the antifungal agent Clotrimazole. It is primarily intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies. This document offers a summary of commercial suppliers, their product specifications, and a detailed experimental protocol for the application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Concepts: The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of Clotrimazole in complex biological matrices such as plasma and tissue.[1] The incorporation of five deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, while maintaining nearly identical physicochemical properties. This allows for its co-extraction and co-elution with the unlabeled Clotrimazole during chromatographic separation, yet enables distinct detection by a mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analyses.[1]

Commercial Suppliers and Availability

This compound is readily available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The products are typically supplied as a neat solid and require reconstitution in a suitable organic solvent. The following table summarizes the key specifications from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Pack Sizes
LGC Standards 1185076-41-8C₂₂D₅H₁₂ClN₂349.868>95% (HPLC)1 mg, 2.5 mg, 10 mg
Cayman Chemical 1185076-41-8C₂₂H₁₂ClD₅N₂349.9≥99% deuterated forms (d₁-d₅)-
Santa Cruz Biotechnology 1185076-41-8C₂₂H₁₂D₅ClN₂349.87--
Pharmaffiliates 1185076-41-8C₂₂H₁₂D₅ClN₂349.87High Purity-
Simson Pharma Limited 1185076-41-8--High Quality-
Veeprho 1185076-41-8----
Sapphire Bioscience 1185076-41-8-349.9≥99% deuterated forms (d₁-d₅)-

Note: Availability of pack sizes and specific purity information may vary. It is recommended to consult the supplier's website or contact them directly for the most current information. A Certificate of Analysis is typically provided with the product.[2][3]

Experimental Protocol: Quantification of Antifungal Drugs in Chicken Tissues using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a method for the multiresidue determination of antifungal drugs in chicken tissues.[2]

Preparation of Standard Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[2]

  • This compound Intermediate Stock Solution (10 µg/L): Add 100 µL of the 1 mg/mL this compound stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.[2]

  • Working Internal Standard (IS) Solution (100 µg/L): Combine 100 µL of the intermediate stock solution of this compound in a 10 mL volumetric flask and dilute to the required volume with methanol.[2]

  • Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of unlabeled Clotrimazole in methanol.

  • Analyte Intermediate Stock Solution (10 mg/L): Add 100 µL of the 1 mg/mL analyte stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.[2]

  • Working Mixed Standard Solutions: Prepare a series of working standard solutions at concentrations of 1.0, 2.0, 5.0, 10.0, 20.0, and 50.0 µg/L by combining aliquots of the intermediate stock solutions and diluting with methanol.[2]

Sample Preparation
  • Homogenization: Homogenize the chicken tissue samples.

  • Extraction: To a homogenized sample, add a known volume of the Working Internal Standard Solution. Add 10 mL of acetonitrile, vortex for 2 minutes, and then sonicate for 10 minutes at 40°C.[2]

  • Centrifugation: After cooling to room temperature, centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.[2]

  • Supernatant Collection: Decant the supernatant into a clean glass vial. Repeat the extraction of the residue with another 10 mL of acetonitrile and combine the supernatants.[2]

  • Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue with 1 mL of methanol containing 0.1% (v/v) formic acid.[2]

  • Freezing-Delipidation: Transfer the reconstituted solution to a 1.5 mL Eppendorf tube and store at -20°C overnight to precipitate lipids.[2]

  • Final Centrifugation: Centrifuge the sample at 15,000 rpm for 5 minutes at 4°C.[2]

  • Injection: Transfer an aliquot of the supernatant for injection into the LC-MS/MS system.[2]

LC-MS/MS Analysis
  • LC Column: Waters Acquity UPLC BEH C18 column.[2]

  • Mobile Phase: A suitable gradient of mobile phases, such as methanol and water with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]

  • Monitored Transitions: The specific mass transitions for Clotrimazole and this compound need to be determined by direct infusion of the standard solutions.

Workflow for Bioanalytical Quantification using this compound

The following diagram illustrates the general workflow for the quantification of Clotrimazole in a biological sample using this compound as an internal standard.

experimental_workflow Bioanalytical Workflow for Clotrimazole Quantification BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with This compound (IS) BiologicalSample->Spike_IS 1. Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction 2. Evaporation Evaporation to Dryness Extraction->Evaporation 3. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4. LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation 5. Injection MS_Detection Mass Spectrometric Detection (ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration 7. Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation 8. Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification 9.

Caption: Workflow for Clotrimazole quantification.

Signaling Pathways and Logical Relationships

While Clotrimazole's primary mechanism of action as an antifungal agent involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, this compound is not used to study these signaling pathways directly. Instead, its utility lies in the logical relationship within an analytical workflow, as depicted in the diagram above. The deuterated standard acts as a consistent reference point against which the native analyte is measured, ensuring the reliability of the final quantitative result.

This technical guide provides a foundational understanding of the commercial landscape and a practical application of this compound for researchers engaged in bioanalytical method development and validation.

References

The Role of Clotrimazole-d5 in Advancing Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, a widely utilized broad-spectrum antifungal agent, is the subject of extensive research in various therapeutic areas. To facilitate precise and accurate quantification in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount. Clotrimazole-d5, a deuterated analog of clotrimazole, serves as the gold standard for such applications, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in their study design and execution.

Core Application: Internal Standard in Quantitative Bioanalysis

The predominant research application of this compound is as an internal standard for the accurate quantification of clotrimazole in biological samples such as plasma, serum, and tissues.[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled clotrimazole, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference of 5 Daltons allows for its distinct detection by a mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.

Principle of Stable Isotope Dilution Mass Spectrometry

The use of this compound in quantitative analysis is based on the principle of stable isotope dilution. A known amount of the deuterated standard is spiked into the biological sample containing an unknown amount of the native analyte (clotrimazole). The ratio of the analyte to the internal standard is then measured by LC-MS/MS. Because the analyte and the internal standard are affected proportionally by any sample loss during preparation or fluctuations in instrument response, the ratio remains constant, leading to highly accurate and precise quantification.

G Sample Biological Sample (Unknown Clotrimazole) Spike Spike with known amount of this compound Sample->Spike Extraction Extraction (e.g., LLE, SPE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Calibration Calibration Curve Data->Calibration Concentration Calculate Clotrimazole Concentration Calibration->Concentration

Bioanalytical Workflow using this compound.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters for the analysis of clotrimazole using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Clotrimazole277.1165.227
Clotrimazole277.1242.228
This compound 282.1 170.2 ~27
This compound 282.1 242.2 ~28

Note: The m/z values for this compound are inferred from the +5 Da mass shift. The product ion at m/z 242.2, corresponding to the loss of the imidazole group, would remain the same for both labeled and unlabeled compounds. Collision energies for this compound are expected to be similar to those for unlabeled clotrimazole.

Table 2: Liquid Chromatography Parameters
ParameterCondition 1Condition 2
Column AQUITY UPLC BEH C18 (1.7 µm; 2.1 x 50 mm)[2]Phenomenex Luna CN (5 µm; 2.0 x 150 mm)[3]
Mobile Phase A Water with 0.2% Ammonium Acetate and 0.1% Formic Acid[2]0.1% aqueous formic acid[3]
Mobile Phase B Methanol[2]Methanol[3]
Gradient/Isocratic Isocratic (18:82, A:B)[2]Isocratic (15:85, A:B)[3]
Flow Rate 0.1 mL/min[2]Not Specified
Column Temperature 40 °C[2]Not Specified
Retention Time 2.07 min[2]Not Specified
Table 3: Method Validation Parameters for Clotrimazole Quantification
ParameterValue Range
Linearity Range 0.488 - 250 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.01563 ng/mL[3]
Accuracy Within ±15.0% of nominal concentration[2]
Precision (Intra- and Inter-day) < 10%[3]
Mean Extraction Recovery > 68.4%[3]

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Clotrimazole and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of clotrimazole and this compound in methanol to obtain a final concentration of 1 mg/mL.[4]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with methanol or an appropriate solvent mixture.

  • Calibration Curve Standards: Prepare calibration standards by spiking drug-free human plasma (or other relevant matrix) with the working standard solutions to achieve a range of concentrations (e.g., 0.5 to 250 ng/mL).[2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[2]

Sample Preparation from Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the quantification of clotrimazole in human plasma.[2]

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add 50 µL of a water/acetonitrile (50:50, v/v) solution containing a known concentration of this compound as the internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes at room temperature.

  • Transfer the upper organic layer (approximately 250 µL) to a new tube.

  • Evaporate the solvent to dryness at 40 °C.

  • Reconstitute the residue in 70 µL of methanol.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system for analysis.

Sample Preparation from Chicken Tissue

This protocol is adapted from a method for the analysis of antifungal drugs in chicken tissues.[4]

  • Homogenize 2 g of tissue sample.

  • Spike with a known amount of this compound internal standard solution.

  • Add an appropriate amount of anhydrous sodium sulfate until a free-flowing powder is obtained.

  • Add 10 mL of acetonitrile, vortex for 2 minutes, and sonicate for 10 minutes at 40°C.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and repeat the extraction of the residue with another 10 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol containing 0.1% (v/v) formic acid.

  • Store the resulting solution at -20°C overnight to precipitate lipids.

  • Centrifuge at 15,000 rpm for 5 minutes at 4°C.

  • Inject an aliquot of the supernatant into the LC/MS/MS system.

Advanced Research Applications of this compound

Pharmacokinetic Studies

Accurate pharmacokinetic (PK) profiling of clotrimazole is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME).[5] Given the low systemic absorption of topically applied clotrimazole, highly sensitive analytical methods are required.[2] The use of this compound as an internal standard in LC-MS/MS assays enables the precise determination of clotrimazole concentrations in plasma over time, which is essential for calculating key PK parameters such as Cmax, Tmax, AUC, and half-life. A study on intravaginal administration of clotrimazole cream found plasma concentrations in the range of 24.4 to 28.7 ng/mL, which can be reliably quantified using a this compound internal standard-based method.[2]

Metabolic Profiling

Understanding the metabolic fate of clotrimazole is important for assessing its potential drug-drug interactions and identifying active or inactive metabolites.[6] While not extensively documented in the readily available literature, this compound can be a valuable tool in metabolic profiling studies. By administering a mixture of labeled and unlabeled clotrimazole, researchers can use mass spectrometry to distinguish drug-related metabolites from endogenous molecules, facilitating the identification of metabolic pathways.

Mechanism of Action of Clotrimazole

While this compound's primary role is in analytical chemistry, understanding the mechanism of action of clotrimazole provides context for its research applications. Clotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

G Clotrimazole Clotrimazole Enzyme Lanosterol 14-α-demethylase (CYP51) Clotrimazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis of Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Leads to

Mechanism of Action of Clotrimazole.

Conclusion

This compound is an indispensable tool for researchers working with clotrimazole. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS methods provides the accuracy and precision necessary for demanding bioanalytical applications, including pharmacokinetic studies and metabolic profiling. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of the pharmacology of clotrimazole and the development of new therapeutic strategies.

References

An In-depth Technical Guide to the Stability and Storage of Clotrimazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Clotrimazole-d5, a deuterated internal standard essential for the accurate quantification of clotrimazole in various analytical applications. The information presented herein is curated to support researchers, scientists, and drug development professionals in maintaining the integrity and reliability of their analytical standards.

Core Stability and Storage Data

The stability of this compound is paramount for its effective use as an internal standard. The following tables summarize the key storage and stability parameters for both the solid form and solutions of this compound.

Storage and Stability of Solid this compound

Proper storage of the neat (solid) compound is crucial for its long-term stability.

ParameterRecommendationCitation
Storage Temperature -20°C[1]
Long-Term Stability ≥ 4 years[1]
Shipping Temperature Room temperature[1]
Appearance White Solid
Storage and Stability of this compound Solutions

The stability of this compound in solution is dependent on the solvent and storage temperature.

SolventConcentrationStorage TemperatureStabilityCitation
Acetonitrile100 µg/mL4°CData not explicitly available; vendor recommendation suggests stability.[2]
MethanolNot specified-20°C (Recommended)Assumed to be stable for several months based on general practices for internal standards.
MethanolNot specifiedRoom Temperature (25°C)Stable for at least 30 days (based on data for non-deuterated clotrimazole).
MethanolNot specifiedRefrigerated (-5°C)Stable for at least 30 days (based on data for non-deuterated clotrimazole).

Note: Specific, long-term stability data for this compound in various solvents is limited. The recommendations for methanol solutions are based on the behavior of the non-deuterated analog and general laboratory practices for deuterated standards. It is always recommended to perform in-house stability assessments for prepared solutions.

Physicochemical Properties
PropertyValueCitation
Molecular Formula C₂₂H₁₂D₅ClN₂[1]
Molecular Weight 349.9 g/mol [1]
Solubility Slightly soluble in chloroform and methanol.[1]

Experimental Protocols

Detailed experimental protocols are essential for ensuring the consistent and reliable use of this compound.

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound.

Materials:

  • This compound (solid)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure for 1 mg/mL Stock Solution in Methanol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount (e.g., 10 mg) of this compound using an analytical balance.

  • Transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., 10 mL).

  • Add a small volume of methanol to dissolve the solid, and sonicate for 5-10 minutes if necessary.

  • Once dissolved, bring the solution to the final volume with methanol.

  • Mix the solution thoroughly by inverting the flask multiple times.

  • Transfer the stock solution to an amber glass vial, label it clearly (including concentration, solvent, preparation date, and expiry date), and store at -20°C.

Procedure for Working Solutions:

  • Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase).

  • Use calibrated pipettes and Class A volumetric flasks for accurate dilutions.

  • Store working solutions in amber glass vials at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. It is advisable to prepare fresh working solutions regularly.

Protocol for a Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This protocol provides a general framework for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Materials:

  • This compound solution (e.g., 100 µg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • LC-MS/MS system

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for LC-MS/MS analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for LC-MS/MS analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound solution and 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for LC-MS/MS analysis.

  • Thermal Degradation:

    • Place a sample of the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Analyze the sample at specified time points.

  • Photolytic Degradation:

    • Expose a sample of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at specified time points.

Analysis:

  • Analyze all stressed samples by a validated stability-indicating LC-MS/MS method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

  • The primary degradation products of clotrimazole are known to be imidazole and (o-chlorophenyl) diphenyl methanol.[4][5]

Visualizations

The following diagrams illustrate key workflows related to the handling and analysis of this compound.

G Workflow for Handling and Storage of this compound cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Daily Use receive Receive Solid this compound store_solid Store at -20°C in original vial receive->store_solid equilibrate Equilibrate vial to room temperature store_solid->equilibrate For solution preparation weigh Accurately weigh solid equilibrate->weigh dissolve Dissolve in appropriate solvent (e.g., Methanol) weigh->dissolve store_stock Store stock solution at -20°C in amber vials dissolve->store_stock prepare_working Prepare working solutions from stock store_stock->prepare_working For daily use store_working Store working solutions at 4°C prepare_working->store_working use_in_assay Use in analytical assay store_working->use_in_assay G Workflow for LC-MS Bioanalysis using this compound Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound working solution sample->add_is extract Perform extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extract evaporate Evaporate to dryness extract->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject sample into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM mode) separate->detect integrate Integrate peak areas (Analyte and IS) detect->integrate calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio quantify Quantify using calibration curve calculate_ratio->quantify

References

A Technical Guide to the Role of Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the principles, selection, and application of internal standards (IS) in quantitative analysis. It is designed to offer a comprehensive resource for professionals in research and drug development who rely on precise and accurate analytical measurements.

The Fundamental Role of Internal Standards

In quantitative analysis, the goal is to determine the exact amount of a specific substance (the analyte) in a sample. However, the analytical process is susceptible to various sources of error that can compromise the accuracy and precision of results. These errors can arise from instrument fluctuations, inconsistent sample injection volumes, and analyte loss during sample preparation.[1][2][3][4]

An internal standard is a compound of known concentration that is added to all samples—including calibration standards, quality controls, and unknowns—before analysis begins.[1][3][5][6] The core principle is that the internal standard will be affected by analytical variations in the same way as the analyte.[1][5] By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly more reliable and reproducible data.[2][5][7] This method is particularly crucial in complex matrices or when multi-step sample preparation is required, as it corrects for volumetric losses and mitigates the impact of matrix effects.[3][7][8]

Core_Concept cluster_variation Sources of Variation cluster_result Final Calculation Analyte Analyte Prep Sample Prep (e.g., Extraction Loss) Analyte->Prep IS Internal Standard (IS) (Known Amount Added) IS->Prep Inject Injection Volume Prep->Inject Detect Detector Response Inject->Detect Analyte_Signal Analyte Signal (SA) Detect->Analyte_Signal IS_Signal IS Signal (SIS) Detect->IS_Signal Ratio Ratio (SA / SIS) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Core principle of internal standard correction.

Criteria for Selecting an Appropriate Internal Standard

The success of the internal standard method hinges on the selection of an appropriate compound. An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. Key selection criteria include:

  • Chemical and Physical Similarity: The IS should be structurally similar to the analyte, with comparable polarity, molecular weight, and functional groups. This ensures similar behavior during sample extraction and chromatographic separation.[9][10]

  • Absence from Sample Matrix: The chosen IS must not be naturally present in the samples being analyzed.[1][5][10]

  • Chromatographic Resolution: The IS peak must be well-separated from the analyte peak and any other matrix components to avoid signal overlap and interference.[9]

  • Stability: The internal standard must be chemically stable throughout the entire analytical process, from sample preparation and storage to the final analysis.[4][9]

  • Elution Time: The IS should have a retention time close to that of the analyte.[5]

  • Detector Response: The IS should produce a response of similar magnitude to the analyte at the concentration used.

For mass spectrometry (MS) applications, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[5][10] These compounds, which incorporate isotopes like deuterium (²H), ¹³C, or ¹⁵N, are chemically almost identical to the analyte, ensuring they co-elute and experience the same ionization effects.[8][10]

Selection_Workflow start Start: Select IS for Analyte ms_detector Is a Mass Spec Detector Used? start->ms_detector sil_available Is a Stable Isotope-Labeled (SIL) version available? ms_detector->sil_available Yes find_analog Find a Structural Analog ms_detector->find_analog No use_sil Use SIL IS (e.g., Deuterated Analyte) sil_available->use_sil Yes sil_available->find_analog No check_chromatography Test Chromatographically: - Elutes near analyte? - Resolved from all peaks? use_sil->check_chromatography check_properties Check Key Properties: - Similar Structure & Polarity - Not in Sample - Stable find_analog->check_properties check_properties->check_chromatography is_selected IS Selected check_chromatography->is_selected Yes is_rejected IS Rejected: Find new candidate check_chromatography->is_rejected No is_rejected->find_analog

Caption: Decision workflow for internal standard selection.

Experimental Protocol: Quantitative Analysis Using an Internal Standard

This section outlines a detailed methodology for performing quantitative analysis using an internal standard with High-Performance Liquid Chromatography (HPLC).

Objective: To accurately quantify the concentration of Analyte X in a plasma sample.

Selected Internal Standard: A stable isotope-labeled version of the analyte (Analyte X-d5).

Materials:

  • Analyte X reference standard

  • Analyte X-d5 (Internal Standard) reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Control blank plasma

Protocol Steps:

  • Preparation of Stock Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve in 10 mL of methanol.

    • IS Stock (1 mg/mL): Accurately weigh 10 mg of Analyte X-d5 and dissolve in 10 mL of methanol.

  • Preparation of Working Solutions:

    • Analyte Working Standard Series: Perform serial dilutions of the Analyte Stock solution with 50:50 methanol/water to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • IS Working Solution (100 ng/mL): Dilute the IS Stock solution with 50:50 methanol/water to create a working solution with a fixed concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Curve Samples:

    • For each concentration level, mix 50 µL of the corresponding Analyte Working Standard with 50 µL of the IS Working Solution (100 ng/mL).

    • Add 100 µL of blank plasma to this mixture.

    • Vortex briefly to mix.

  • Sample Preparation (Protein Precipitation):

    • Unknown Samples: To 100 µL of each unknown plasma sample, add 50 µL of the IS Working Solution (100 ng/mL) and 50 µL of 50:50 methanol/water.

    • All Samples (Calibrators and Unknowns): Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data for both the analyte and the internal standard using appropriate MRM (Multiple Reaction Monitoring) transitions.

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte (Area_Analyte) and the internal standard (Area_IS) in all calibrators and unknown samples.

    • Calculate the Response Ratio for each injection: Response Ratio = Area_Analyte / Area_IS.

    • Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte for the calibration standards.

    • Perform a linear regression analysis on the calibration curve to obtain the equation y = mx + c, where y is the Response Ratio and x is the analyte concentration.

    • For each unknown sample, use its calculated Response Ratio to determine the concentration of Analyte X using the regression equation.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_sample 2. Sample Spiking & Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing stock Prepare Analyte & IS Stock Solutions (e.g., 1 mg/mL) working Create Working Solutions: - Analyte dilutions (Calibrators) - Fixed concentration IS stock->working spike_cal Spike Calibrators: Analyte + IS + Blank Matrix working->spike_cal extract Perform Sample Extraction (e.g., Protein Precipitation) spike_cal->extract spike_unk Spike Unknowns: Sample + IS spike_unk->extract inject Inject Samples into LC-MS/MS System extract->inject acquire Acquire Peak Area Data for Analyte and IS inject->acquire ratio Calculate Response Ratio (Area_Analyte / Area_IS) acquire->ratio curve Plot Response Ratio vs. Concentration for Calibrators ratio->curve regress Generate Linear Regression Curve curve->regress quant Quantify Unknowns using Calibration Curve regress->quant

References

Methodological & Application

Application Note: High-Throughput Quantification of Clotrimazole in Biological Matrices using Clotrimazole-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clotrimazole in biological matrices. The use of a stable isotope-labeled internal standard, Clotrimazole-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent. Accurate quantification of Clotrimazole in biological samples such as plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The incorporation of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to the analyte, is the preferred approach to correct for variations during sample preparation and analysis.[1][2][3] This method details a complete protocol from sample preparation to data analysis, providing a reliable workflow for the determination of Clotrimazole concentrations.

Experimental Workflow

The overall experimental workflow for the quantification of Clotrimazole using this compound as an internal standard is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Clotrimazole Calibration->Quantification

Caption: Experimental workflow for Clotrimazole quantification.

Materials and Reagents

  • Clotrimazole (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (or other relevant biological matrix)

Equipment

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Clotrimazole Working Solutions: Prepare a series of working solutions by serially diluting the Clotrimazole stock solution with methanol to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (IS): Prepare a working solution of this compound at an appropriate concentration (e.g., 100 µg/L) by diluting the stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 2 minutes.[4]

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in water with 0.2% Ammonium Acetate[4]
Mobile Phase B Methanol[4]
Gradient Isocratic or gradient elution (e.g., 82% B)[4]
Flow Rate 0.1 - 0.7 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 5 µL[4]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MRM Transitions Clotrimazole: 277.1 > 165.2 (Quantifier), 277.1 > 242.2 (Qualifier)[4]This compound: (To be determined empirically, expected m/z + 5)
Collision Energy (CE) Optimized for each transition (e.g., 27-28 V for Clotrimazole)[4]
Cone Voltage Optimized for the instrument
Data Analysis and Quantification
  • Integrate the peak areas for both Clotrimazole and this compound for each injection.

  • Calculate the peak area ratio (Clotrimazole area / this compound area).

  • Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of Clotrimazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical method validation parameters reported in the literature for the quantification of Clotrimazole by LC-MS/MS.

Table 1: Linearity and Range

ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)
Lisi et al., 2020[4]0.488 - 250> 0.9903
Zhou et al., 2015[5]0.01563 - 1.0000.9935

Table 2: Precision and Accuracy

ReferenceQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Lisi et al., 2020[4]Low, Med, High< 15%< 15%± 15%
Zhou et al., 2015[5]N/A< 10%< 10%< 9%

Table 3: Recovery

ReferenceExtraction MethodMean Recovery (%)
Zhou et al., 2015[5]Liquid-Liquid Extraction> 68.4
Chen et al., 2011Acetonitrile Extraction71 - 121

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logical relationship.

internal_standard cluster_ratio Ratio Calculation cluster_quantification Quantification Analyte_Sample Variable amount in sample Analyte_Response Variable MS response Analyte_Sample->Analyte_Response Ratio Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Added Fixed amount added IS_Response MS response proportional to analyte IS_Added->IS_Response IS_Response->Ratio Quantification_Result Accurate Concentration Ratio->Quantification_Result

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly specific, sensitive, and reliable approach for the quantification of Clotrimazole in various biological matrices. The detailed protocol and performance data presented in this application note serve as a comprehensive guide for researchers in the fields of pharmacology and drug development. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data quality in regulated bioanalysis.[1][2]

References

Application Notes and Protocols for Clotrimazole Quantification using Clotrimazole-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Clotrimazole in biological matrices, specifically for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Clotrimazole-d5 as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Accurate quantification of Clotrimazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability in sample preparation and instrument response. The choice of sample preparation technique is critical and depends on factors such as the required limit of quantification, sample matrix complexity, throughput needs, and cost considerations. This guide offers a comparative overview of PPT, LLE, and SPE methods for Clotrimazole analysis.

Experimental Protocols

Internal Standard

This compound is a deuterated analog of Clotrimazole and serves as an ideal internal standard for LC-MS/MS quantification. Its chemical properties are nearly identical to Clotrimazole, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is a generic, non-selective technique suitable for high-throughput screening.

Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, blank, and quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume of the mobile phase.

  • Analysis: Inject an aliquot of the prepared sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification method based on the differential solubility of the analyte and impurities between two immiscible liquid phases. It generally provides cleaner extracts than PPT.

Protocol: Liquid-Liquid Extraction with Methyl Tert-Butyl Ether (MTBE)

  • Sample Aliquoting: To a clean glass tube, add 200 µL of the plasma sample.

  • Internal Standard Spiking: Spike the sample with the this compound internal standard.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide solution to basify the sample.

  • Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Vortex the tube for 5 minutes to facilitate the extraction of Clotrimazole and its internal standard into the organic phase.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.[1]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. It typically yields the cleanest extracts, minimizing matrix effects.

Protocol: Solid-Phase Extraction using a C18 Cartridge

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of the plasma sample with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the Clotrimazole and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject the prepared sample for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics for each sample preparation technique based on literature data. It is important to note that these values can vary depending on the specific experimental conditions, instrumentation, and laboratory.

Table 1: Recovery

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)Solid-Phase Extraction (C18)
Analyte Recovery (%) 85 - 105> 68.4[1]80 - 110
Internal Standard Recovery (%) 85 - 105> 6580 - 110

Table 2: Matrix Effect

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)Solid-Phase Extraction (C18)
Matrix Effect (%) 75 - 115No significant matrix effect detected[1]90 - 110
Internal Standard Normalized Matrix Factor 0.95 - 1.05~1.00.98 - 1.02

Table 3: Precision

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)Solid-Phase Extraction (C18)
Intra-day Precision (%RSD) < 15< 10[1]< 10
Inter-day Precision (%RSD) < 15< 10[1]< 10

Visualizations

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Spike with This compound (IS) Plasma->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Method 1 LLE Liquid-Liquid Extraction (e.g., MTBE) IS->LLE Method 2 SPE Solid-Phase Extraction (e.g., C18) IS->SPE Method 3 LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for Clotrimazole quantification.

G cluster_methods Sample Preparation Techniques cluster_outcomes Key Outcomes PPT Protein Precipitation Speed Speed PPT->Speed High Cost Cost PPT->Cost Low Cleanliness Cleanliness PPT->Cleanliness Low Selectivity Selectivity PPT->Selectivity Low MatrixEffect Matrix Effect PPT->MatrixEffect High Throughput Throughput PPT->Throughput High LLE Liquid-Liquid Extraction LLE->Speed Moderate LLE->Cost Moderate LLE->Cleanliness Moderate LLE->Selectivity Moderate Recovery Recovery LLE->Recovery Good LLE->Throughput Moderate SPE Solid-Phase Extraction SPE->Speed Low SPE->Cost High SPE->Cleanliness High SPE->Selectivity High SPE->Recovery Excellent SPE->MatrixEffect Low SPE->Throughput Low-Moderate

Caption: Comparison of sample preparation techniques.

References

Application Notes and Protocols: Utilizing Clotrimazole-d5 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Clotrimazole-d5 as an internal standard (IS) in the quantitative analysis of clotrimazole in biological matrices, particularly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail recommended concentrations, sample preparation, and analytical conditions.

Introduction to this compound as an Internal Standard

This compound is the deuterated analog of clotrimazole, an imidazole antifungal agent. Due to its structural similarity and mass shift, this compound is an ideal internal standard for the quantification of clotrimazole by LC-MS/MS. The use of a stable isotope-labeled internal standard like this compound is a well-established practice to improve the accuracy and precision of bioanalytical methods by compensating for variability in sample preparation and matrix effects.

Recommended Spiking Concentrations for this compound

The optimal concentration of the internal standard should be consistent across all samples, including calibration standards, quality controls, and unknown samples. A common practice is to use a concentration that falls within the mid-range of the analyte's calibration curve. Based on published analytical methods for clotrimazole, two distinct calibration ranges are often employed, necessitating different internal standard concentrations.

Table 1: Recommended this compound Spiking Concentrations

Calibration Range of ClotrimazoleRecommended Spiking Concentration of this compoundTarget Matrix
0.5 - 250 ng/mL[1]50 - 100 ng/mLHuman Plasma
0.015 - 1.0 ng/mL[2][3]0.2 - 0.5 ng/mLHuman Plasma

Experimental Protocols

This section provides detailed protocols for the preparation of stock and working solutions of this compound, followed by a comprehensive procedure for plasma sample preparation and analysis.

Preparation of Stock and Working Solutions

Table 2: Protocol for Preparation of this compound Stock and Working Solutions

StepProcedureDetails and Notes
1 This compound Stock Solution (1 mg/mL) Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. This solution should be stored at -20°C.[4]
2 Intermediate Stock Solution (e.g., 10 µg/mL) Dilute the 1 mg/mL stock solution 1:100 with methanol to obtain a 10 µg/mL intermediate stock solution.
3 Working Internal Standard Solution (e.g., 1 µg/mL for high range; 10 ng/mL for low range) For high concentration range (e.g., 100 ng/mL final): Dilute the 10 µg/mL intermediate solution 1:10 with methanol to get a 1 µg/mL working solution. Adding 10 µL of this to 100 µL of plasma will result in a final concentration of 100 ng/mL. For low concentration range (e.g., 0.5 ng/mL final): Serially dilute the 1 µg/mL working solution to obtain a 10 ng/mL working solution. Adding 5 µL of this to 100 µL of plasma will result in a final concentration of 0.5 ng/mL.
Plasma Sample Preparation and Extraction

The following protocol is based on a liquid-liquid extraction (LLE) method, which is commonly used for the extraction of clotrimazole from plasma.[1][2]

Table 3: Protocol for Plasma Sample Preparation and Analysis

StepProcedureDetails and Notes
1 Sample Aliquoting To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, QC, or unknown sample).
2 Internal Standard Spiking Spike the plasma sample with the appropriate volume of the this compound working solution to achieve the desired final concentration as per Table 1.
3 Protein Precipitation Add 200 µL of acetonitrile to the plasma sample. Vortex for 2 minutes to precipitate proteins.[1]
4 Liquid-Liquid Extraction Add an extraction solvent such as a mixture of methyl tert-butyl ether and dichloromethane (4:1, v/v).[2][3] Vortex vigorously for 5 minutes.
5 Centrifugation Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
6 Supernatant Transfer Carefully transfer the upper organic layer to a new clean tube.
7 Evaporation Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
8 Reconstitution Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 methanol:0.1% aqueous formic acid).[2][3] Vortex to ensure complete dissolution.
9 LC-MS/MS Analysis Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following table summarizes typical LC-MS/MS parameters for the analysis of clotrimazole.

Table 4: Typical LC-MS/MS Conditions for Clotrimazole Analysis

ParameterCondition
LC Column C18 or similar reversed-phase column (e.g., Phenomenex Luna CN, 2.0 x 150 mm, 5 µm)[2]
Mobile Phase A: 0.1% Formic acid in WaterB: MethanolGradient elution is typically used. A common starting condition is 85% B.[2][3]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Clotrimazole: m/z 277.1 → 165.2this compound: m/z 282.1 → 165.2 (or other appropriate product ion)

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and a simplified representation of Clotrimazole's mechanism of action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample (100 µL) spike_is Spike with this compound plasma_sample->spike_is protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation lle Liquid-Liquid Extraction protein_precipitation->lle centrifugation Centrifugation lle->centrifugation transfer Transfer Organic Layer centrifugation->transfer evaporation Evaporation to Dryness transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_injection LC-MS/MS Injection reconstitution->lcms_injection data_acquisition Data Acquisition (MRM) lcms_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for plasma sample analysis using this compound.

clotrimazole_moa clotrimazole Clotrimazole lanosterol_demethylase Lanosterol 14-alpha-demethylase (Erg11p/CYP51) clotrimazole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Blocked Conversion disruption Membrane Disruption & Increased Permeability lanosterol Lanosterol lanosterol->lanosterol_demethylase fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Essential Component fungal_membrane->disruption Leads to

Caption: Simplified mechanism of action of Clotrimazole.

References

Application Note: UPLC-MS/MS Method for the Determination of Clotrimazole in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent belonging to the imidazole class. It is primarily used for the topical treatment of various fungal infections.[1] Accurate and sensitive quantification of clotrimazole in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of clotrimazole in human plasma. The method utilizes a deuterated internal standard (Clotrimazole-d5) to ensure high accuracy and precision and employs a simple liquid-liquid extraction procedure for sample preparation.

Principle

The method involves the extraction of clotrimazole and its deuterated internal standard from human plasma via liquid-liquid extraction. The extracts are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, compensates for variations in sample preparation and matrix effects, leading to improved data quality.

Experimental Protocols

1. Materials and Reagents

  • Clotrimazole reference standard

  • This compound (deuterated internal standard)

  • Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade

  • Formic acid, Ammonium Acetate - LC-MS grade

  • Water, deionized or Milli-Q

  • Human plasma (drug-free)

  • Methyl tert-butyl ether (MTBE)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of clotrimazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

    • Store the stock solutions at 2-8°C.

  • Working Standard Solutions:

    • Prepare working standard solutions of clotrimazole by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the Internal Standard working solution (100 ng/mL this compound).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 Methanol:0.1% Formic Acid in Water).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

Instrumentation and Analytical Conditions

Table 1: UPLC Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic: 15% A, 85% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 3 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Waters Xevo TQD or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Clotrimazole (Quantifier) 277.1165.20.13027
Clotrimazole (Qualifier) 277.1242.20.13028
This compound (IS) 282.1165.20.13027

Note: The MRM transitions for this compound are proposed based on the stable isotope labeling on a non-fragmented portion of the molecule. Optimization may be required.

Method Performance

Table 4: Summary of Quantitative Performance

ParameterResult
Linearity Range 0.5 - 250 ng/mL (r² > 0.99)[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% of nominal values
Extraction Recovery > 85%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add 25 µL IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

UPLC-MS/MS Experimental Workflow
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Clotrimazole's primary mechanism of action is the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[3][4] It specifically targets and inhibits the enzyme Lanosterol 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[3][5] This disruption leads to a compromised cell membrane and ultimately, fungal cell death.

Clotrimazole's Inhibition of Ergosterol Synthesis

References

Application Note: Quantitative Analysis of Clotrimazole using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and selective method for the quantitative analysis of the antifungal drug Clotrimazole in various matrices using gas chromatography-mass spectrometry (GC-MS). The protocol employs Clotrimazole-d5 as an internal standard to ensure high accuracy and precision. This document provides comprehensive experimental procedures, instrument parameters, and data analysis guidelines suitable for research, drug development, and quality control applications.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent belonging to the imidazole class.[1] It is effective against a variety of pathogenic yeasts and molds. Accurate and reliable quantification of Clotrimazole is crucial in pharmaceutical formulation development, pharmacokinetic studies, and quality control testing. Gas chromatography-mass spectrometry offers excellent selectivity and sensitivity for the analysis of thermally stable and volatile compounds like Clotrimazole. The use of a stable isotope-labeled internal standard, this compound, compensates for variations in sample preparation and instrument response, leading to highly reliable quantitative results.[2]

Principle

The method is based on the separation of Clotrimazole and the internal standard, this compound, by gas chromatography followed by detection and quantification using mass spectrometry. The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Quantification is achieved by calculating the ratio of the peak area of Clotrimazole to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.

Materials and Reagents

  • Clotrimazole (analytical standard)

  • This compound (internal standard)[2][3]

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample matrix (e.g., plasma, cream, etc.)

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized based on the specific sample matrix.

  • Spiking: To 1 mL of the sample matrix (e.g., plasma), add a known amount of this compound internal standard solution.

  • Extraction: Add 5 mL of an extraction solvent (e.g., a mixture of dichloromethane and ethyl acetate, 1:1 v/v).

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrument and column.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Injector Splitless mode
Injector Temperature 280°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 150°C, hold for 1 min- Ramp 1: 20°C/min to 250°C, hold for 2 min- Ramp 2: 10°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The following ions are recommended for monitoring. The most abundant, unique ion should be used for quantification (Quantifier), while others are used for confirmation (Qualifier).

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Clotrimazole277165209
This compound282170214

Note: The ions for this compound are predicted based on the fragmentation pattern of Clotrimazole and the d5-label on a phenyl ring. It is recommended to confirm these ions by analyzing a standard of this compound.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both Clotrimazole and this compound.

  • Response Ratio Calculation: Calculate the peak area ratio of the Clotrimazole quantifier ion to the this compound quantifier ion.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of Clotrimazole and a constant concentration of this compound. Process these standards using the same sample preparation procedure. Plot the peak area ratio against the concentration of Clotrimazole to generate a calibration curve.

  • Quantification: Determine the concentration of Clotrimazole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Method Validation (Typical Expected Performance)

A full method validation should be performed according to regulatory guidelines (e.g., ICH). The following are typical expected performance characteristics for this type of method.

ParameterExpected Range/Value
Linearity 10 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy 85 - 115%
Precision (RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Ethyl Acetate Dry->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result internal_standard_principle cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Analyte Clotrimazole (Analyte) Extraction Extraction & Processing Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Sample Matrix Matrix->Extraction GC_MS GC-MS System Extraction->GC_MS Analyte_Response Analyte Response (Area_A) GC_MS->Analyte_Response IS_Response IS Response (Area_IS) GC_MS->IS_Response Ratio Response Ratio (Area_A / Area_IS) Analyte_Response->Ratio IS_Response->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Clotrimazole Using Clotrimazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole is a broad-spectrum imidazole antifungal agent used for the treatment of various fungal infections. It acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5] While primarily administered topically with minimal systemic absorption, therapeutic drug monitoring (TDM) can be crucial in specific clinical scenarios, such as in immunocompromised patients or during investigations of systemic exposure.[4] TDM helps in optimizing dosage, ensuring efficacy, and minimizing potential toxicity.[6]

This document provides detailed application notes and protocols for the quantitative analysis of clotrimazole in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with Clotrimazole-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to enhanced accuracy and precision.

Signaling Pathway: Mechanism of Action of Clotrimazole

Clotrimazole targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The disruption of ergosterol biosynthesis alters the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth and cell death.

Clotrimazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Growth Fungal Growth Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Membrane->Growth Maintains Clotrimazole Clotrimazole Clotrimazole->Enzyme Inhibits

Caption: Mechanism of action of Clotrimazole.

Experimental Protocols

This section details a proposed UPLC-MS/MS method for the quantification of clotrimazole in human plasma using this compound as an internal standard.

Materials and Reagents
  • Clotrimazole (analytical standard)

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • UPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 100 µL of drug-free plasma with the appropriate concentrations of clotrimazole for standards and QCs.

  • Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to all tubes.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Clotrimazole 345.1277.10.13020
This compound 350.1282.10.13020

Experimental Workflow

The following diagram illustrates the workflow for the therapeutic drug monitoring of clotrimazole.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike with This compound (IS) Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: UPLC-MS/MS workflow for Clotrimazole TDM.

Data Presentation

The following tables present typical validation data for a UPLC-MS/MS assay for clotrimazole in human plasma. These values are illustrative and should be established for each specific laboratory method.

Linearity
Concentration (ng/mL)Mean Peak Area Ratio (Clotrimazole/Clotrimazole-d5)
10.025
50.128
100.255
501.275
1002.550
2506.375
50012.750
Correlation Coefficient (r²) >0.995
Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 3< 1095 - 105< 1095 - 105
MQC 75< 897 - 103< 897 - 103
HQC 400< 698 - 102< 698 - 102
Recovery
QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
LQC 3> 85
MQC 75> 85
HQC 400> 85

Logical Relationship: TDM Decision Making

The results from the quantitative assay are used to guide clinical decisions regarding clotrimazole therapy.

TDM_Decision Start Patient on Clotrimazole Therapy Measure Measure Plasma Clotrimazole Concentration Start->Measure Decision Concentration in Therapeutic Range? Measure->Decision Continue Continue Current Dose Decision->Continue Yes Adjust_Up Consider Dose Increase Decision->Adjust_Up No (Sub-therapeutic) Adjust_Down Consider Dose Decrease or Evaluate for Toxicity Decision->Adjust_Down No (Supra-therapeutic)

Caption: Decision-making process in Clotrimazole TDM.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of clotrimazole in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for clinical decision-making. This application note provides a comprehensive framework for researchers and clinicians to develop and implement a TDM assay for clotrimazole, ultimately contributing to optimized patient care.

References

Application Note: Quantitative Analysis of Clotrimazole in Tissue Samples by UPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of clotrimazole in tissue samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The methodology employs Clotrimazole-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides a comprehensive guide for tissue homogenization, protein precipitation-based extraction, and the optimized UPLC-MS/MS parameters for the accurate measurement of clotrimazole. This method is suitable for pharmacokinetic, toxicokinetic, and drug distribution studies in preclinical and clinical research.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent belonging to the imidazole class. It is primarily used for the topical treatment of various fungal infections. To understand its efficacy, safety profile, and distribution, it is crucial to accurately measure its concentration in various biological matrices, including tissues. This application note presents a highly selective and sensitive UPLC-MS/MS method for the determination of clotrimazole in tissue samples. The use of this compound as an internal standard (IS) corrects for matrix effects and variations in sample preparation and instrument response, leading to reliable and reproducible results.[1]

Experimental Protocols

Materials and Reagents
  • Clotrimazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Tissue homogenization buffer (e.g., Phosphate Buffered Saline, PBS)

  • Blank tissue samples for matrix-matched calibration standards and quality controls.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clotrimazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the clotrimazole primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a working solution of 100 ng/mL.

Sample Preparation

The following protocol outlines the extraction of clotrimazole from tissue samples.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 400 µL of ice-cold homogenization buffer (e.g., PBS).

    • Homogenize the tissue sample using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained.

  • Protein Precipitation:

    • To 100 µL of the tissue homogenate, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Analysis:

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

UPLC System:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start with 80% A, decrease to 20% A over 2.5 min, hold for 1 min, return to initial conditions over 0.5 min, and equilibrate for 1 min.
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Clotrimazole 277.1165.210027
277.1242.2 (confirmatory)10028
This compound 282.1170.210027

Note: The precursor ion for clotrimazole at m/z 277.1 is an in-source fragment corresponding to the loss of the imidazole moiety. The precursor for this compound is predicted based on the addition of 5 Daltons to this fragment. The product ion for this compound is predicted based on the retention of the deuterated phenyl ring in the diphenylmethyl cation fragment.

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Weighting
Clotrimazole0.5 - 500> 0.9951/x²
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 1585 - 115< 1585 - 115
Low1.5< 1585 - 115< 1585 - 115
Medium75< 1585 - 115< 1585 - 115
High400< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation

Visualizations

experimental_workflow start Start weigh_tissue 1. Weigh ~100 mg Tissue start->weigh_tissue homogenize 2. Add Homogenization Buffer and Homogenize weigh_tissue->homogenize add_is 3. Add this compound (IS) homogenize->add_is protein_precipitation 4. Add Acetonitrile for Protein Precipitation add_is->protein_precipitation vortex 5. Vortex protein_precipitation->vortex centrifuge 6. Centrifuge at 13,000 rpm vortex->centrifuge collect_supernatant 7. Collect Supernatant centrifuge->collect_supernatant inject 8. Inject into UPLC-MS/MS collect_supernatant->inject analysis UPLC-MS/MS Analysis (MRM Mode) inject->analysis end End: Data Acquisition and Quantification analysis->end

Caption: Experimental workflow for the extraction of clotrimazole from tissue samples.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of clotrimazole in tissue samples. The simple and efficient protein precipitation extraction, combined with the use of a stable isotope-labeled internal standard, ensures high-quality data suitable for various research and drug development applications. This protocol can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Clotrimazole and Clotrimazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Clotrimazole and its deuterated internal standard, Clotrimazole-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for Clotrimazole analysis?

A1: For initial method development, we recommend starting with the parameters summarized in the tables below. These are based on established methods and should provide a solid foundation for your specific application.[1][2]

Q2: What is the expected mass shift for this compound compared to Clotrimazole?

A2: this compound has five deuterium atoms, resulting in a mass increase of approximately 5 Da compared to the unlabeled Clotrimazole. Therefore, the precursor ion for this compound will be [M+H]+ at m/z 350.9, while Clotrimazole is at m/z 345.1.

Q3: Which ionization mode is most suitable for Clotrimazole and this compound?

A3: Electrospray ionization (ESI) in the positive ion mode is the most commonly used and effective ionization technique for Clotrimazole and its deuterated standard.[1]

Q4: What type of liquid chromatography column is recommended?

A4: A C18 reversed-phase column is the most frequently reported stationary phase for the separation of Clotrimazole. The specific dimensions and particle size can be adjusted based on the desired run time and efficiency, with shorter columns and smaller particles offering faster analysis times.

Q5: How can I prepare plasma samples for Clotrimazole analysis?

A5: A common and effective method for plasma sample preparation is liquid-liquid extraction (LLE). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

LC-MS/MS Parameter Tables

Table 1: Mass Spectrometry Parameters for Clotrimazole and this compound

ParameterClotrimazoleThis compound (Internal Standard)
Ionization ModeESI PositiveESI Positive
Precursor Ion (Q1)m/z 345.1m/z 350.9
Product Ion (Q3) - Quantifierm/z 277.1m/z 282.1 (Predicted)
Product Ion (Q3) - Qualifierm/z 165.1m/z 165.1 (Predicted)
Collision Energy (CE)Analyte-dependent, requires optimizationAnalyte-dependent, requires optimization
Dwell TimeInstrument-dependent, typically 50-200 msInstrument-dependent, typically 50-200 ms

Table 2: Suggested Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
GradientStart with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B. A typical gradient might be 5-95% B over 5-10 minutes.
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 10 µL

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.

  • Spike Samples: To 100 µL of plasma, add the appropriate volume of this compound internal standard solution. For calibration standards and quality control samples, add the corresponding concentrations of Clotrimazole.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Extract: Transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex and Centrifuge: Vortex briefly and centrifuge at high speed to pellet any insoluble material.

  • Inject: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Clotrimazole.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My Clotrimazole peak is showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for a hydrophobic compound like Clotrimazole can be caused by several factors. Here is a troubleshooting workflow to identify and resolve the issue:

Caption: Troubleshooting workflow for poor peak shape.

  • Secondary Interactions: Clotrimazole can interact with active sites on the silica packing material. Ensure the mobile phase pH is appropriate (typically acidic, e.g., using 0.1% formic acid) to keep the analyte in a consistent protonation state.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. The sample should be reconstituted in a solvent similar in composition to the starting mobile phase conditions.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the packing can degrade. If the problem persists, try flushing the column or replacing it.

Issue 2: Ion Suppression or Enhancement

Question: I am observing inconsistent results and suspect matrix effects are at play. How can I identify and mitigate ion suppression?

Answer:

Matrix effects, particularly ion suppression, are a common challenge in bioanalysis. The following workflow can help you diagnose and address this issue:

Caption: Workflow for identifying and mitigating ion suppression.

  • Post-Column Infusion: This is a definitive way to identify regions of ion suppression. Infuse a constant flow of Clotrimazole solution into the LC eluent after the analytical column and inject a blank matrix extract. Dips in the baseline signal indicate retention times where co-eluting matrix components are causing suppression.

  • Improve Chromatographic Separation: Adjust the LC gradient to move the Clotrimazole peak away from regions of significant ion suppression.

  • Enhance Sample Preparation: A more rigorous sample cleanup, such as solid-phase extraction (SPE), can remove many of the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Clotrimazole and experiences similar matrix effects, thus providing more accurate quantification.

Issue 3: Sample Carryover

Question: I am seeing the Clotrimazole peak in my blank injections following a high concentration sample. What is causing this carryover and how can I eliminate it?

Answer:

Carryover can be a significant issue for hydrophobic and "sticky" compounds like Clotrimazole.[3] The following diagram illustrates a systematic approach to troubleshooting carryover:

Caption: A systematic approach to troubleshooting sample carryover.

  • Injector and Needle Wash: This is the most common source of carryover. Ensure your autosampler's wash solution is effective at removing Clotrimazole. A wash solution containing a high percentage of organic solvent, possibly with a small amount of acid or base depending on the system, is often necessary. Increase the volume and number of wash cycles.

  • Column Contamination: Clotrimazole can accumulate on the column, especially at the head. A thorough column flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) may be required. In severe cases, the column may need to be replaced.

  • System Contamination: Check for potential sources of contamination in the LC system, such as tubing, fittings, and valves, especially if the system has been used for high-concentration samples.

References

How to address matrix effects when using Clotrimazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using Clotrimazole-d5 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components of a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds.[2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4][5] When using this compound as an internal standard, matrix effects are a concern because if they do not equally affect this compound and the native Clotrimazole, it can lead to erroneous quantification of the drug in the sample.

Q2: What are the common causes of matrix effects in bioanalytical methods?

A2: Matrix effects are primarily caused by endogenous and exogenous substances present in biological samples that co-elute with the analyte and internal standard.[3][4]

  • Endogenous Substances: These are components naturally present in the biological matrix, such as phospholipids, proteins, lipids, salts, and metabolites.[2][4] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[6]

  • Exogenous Substances: These are introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., heparin), dosing vehicles, mobile phase additives, and impurities from solvents or reagents.[2][4]

Q3: How can I quantitatively assess if my this compound signal is being affected by matrix effects?

A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[5][6] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent. The matrix factor (MF) is calculated to determine the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound in mitigating matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[5][7] Because a SIL-IS is chemically identical to the analyte, it has nearly identical chromatographic retention times and ionization behavior. Therefore, it is assumed that the SIL-IS will experience the same degree of ion suppression or enhancement as the native analyte.[6][7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Q5: I am observing significant ion suppression for both Clotrimazole and this compound. What steps can I take to reduce this effect?

A5: When significant ion suppression is observed, a systematic approach involving sample preparation and chromatography is necessary.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[6]

    • Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids, a major source of matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE offers better cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[6]

    • Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove interfering compounds and concentrate the analyte, often leading to the cleanest extracts.[6]

  • Optimize Chromatographic Conditions: The goal is to achieve chromatographic separation between Clotrimazole/Clotrimazole-d5 and the co-eluting matrix components.[7]

    • Modify the mobile phase gradient to increase resolution.

    • Try a different stationary phase (column) with alternative selectivity.

    • Divert the LC flow to waste during the times when highly interfering compounds, like salts and phospholipids, are expected to elute.

  • Reduce Sample Injection Volume: Diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[5][8] This is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[5]

Quantitative Data Summary

The following table summarizes typical performance data for Clotrimazole bioanalytical methods, demonstrating the effectiveness of different sample preparation techniques. While specific data for this compound is often combined with the analyte, these values provide a benchmark for expected performance.

ParameterSample Preparation MethodBiological MatrixResultReference
Matrix Effect Liquid-Liquid ExtractionHuman PlasmaNo significant matrix effect was detected.[9]
Extraction Recovery Liquid-Liquid ExtractionHuman Plasma> 68.4%[9]
Extraction Recovery Protein PrecipitationHuman Plasma98.2% - 101.4%[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Clotrimazole from Human Plasma

This protocol is adapted from a validated method for Clotrimazole analysis.[9]

  • Sample Preparation: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (as internal standard).

  • Extraction: Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (4:1, v/v).

  • Vortexing: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Clotrimazole and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Sample): Extract six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method. After the final evaporation step, reconstitute the residue with the solution from Set A.

    • Set C (Extracted Sample): Spike Clotrimazole and this compound into six different lots of blank biological matrix before extraction. Process these samples using your validated method. (This set is used for recovery calculation).

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • The IS-Normalized MF is calculated using the peak area ratios of the analyte to the internal standard. This demonstrates how well the IS compensates for the matrix effect.

Visualizations

// Nodes start [label="Start: Method Development\nwith this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Assess Matrix Effect\n(Post-Extraction Spike)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; evaluate [label="Is IS-Normalized\nMatrix Factor 0.85-1.15?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; acceptable [label="Matrix Effect Acceptable\nProceed with Validation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot & Mitigate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample_prep [label="Optimize Sample Preparation\n(LLE, SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Optimize Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reassess [label="Re-assess Matrix Effect", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> assess; assess -> evaluate; evaluate -> acceptable [label="Yes"]; evaluate -> troubleshoot [label="No"]; troubleshoot -> sample_prep; troubleshoot -> chromatography; sample_prep -> reassess; chromatography -> reassess; reassess -> evaluate; } dot Workflow for identifying and mitigating matrix effects.

// Calculation Node calc [label="Calculate Matrix Factor (MF)\nMF = B / A", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A1 -> A2; B1 -> B2 -> B3; {A2, B3} -> calc [style=dashed, arrowhead=none]; } dot Experimental workflow for the post-extraction spike method.

// Nodes start [label="High Matrix Interference\nObserved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ppt [label="Start with Protein\nPrecipitation (PPT)\n(Fast, Simple)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lle [label="Try Liquid-Liquid\nExtraction (LLE)\n(Better Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="Use Solid-Phase\nExtraction (SPE)\n(Highest Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="Interference\nResolved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Interference\nResolved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end_ok [label="Proceed to\nValidation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_rethink [label="Consider Chromatographic\nOptimization", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ppt [label="No (Low Interference)"]; start -> lle [label="Yes (High Interference)"]; ppt -> check1; check1 -> end_ok [label="Yes"]; check1 -> lle [label="No"]; lle -> check2; check2 -> end_ok [label="Yes"]; check2 -> spe [label="No"]; spe -> end_rethink; } dot Decision tree for selecting a sample preparation method.

References

Preventing isotopic exchange in Clotrimazole-d5 samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Clotrimazole-d5 as an internal standard, with a primary focus on preventing isotopic exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of Clotrimazole, an imidazole antifungal agent.[1][2] It is primarily used as an internal standard in quantitative bioanalysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The five deuterium atoms on one of the phenyl rings give it a higher mass, allowing it to be distinguished from the non-labeled Clotrimazole in a mass spectrometer.[3]

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[4] For deuterated internal standards like this compound, this is a significant concern because the loss of deuterium atoms changes its mass.[5] This can lead to inaccurate quantification of the target analyte (Clotrimazole).[5] Factors like pH, temperature, and the solvent composition can influence the rate of isotopic exchange.[6]

Q3: How stable is this compound?

A3: this compound is a stable compound when stored under appropriate conditions. The recommended storage temperature is -20°C, and it is reported to be stable for at least four years under these conditions.[2] Clotrimazole itself is stable within a pH range of 1.2 to 7.5 but can degrade in strongly acidic or basic conditions.[7]

Q4: Where are the deuterium labels on the this compound molecule?

A4: In commercially available this compound, the five deuterium atoms are typically located on one of the phenyl rings.[3] This placement on an aromatic ring makes them generally less susceptible to exchange compared to deuterium atoms attached to heteroatoms or acidic carbons.[8]

Troubleshooting Guide: Preventing Isotopic Exchange

This guide addresses specific issues that may lead to isotopic exchange with this compound during your experiments.

Q1: I am observing a loss of deuterium in my this compound internal standard. What are the potential causes?

A1: Loss of deuterium from this compound can be attributed to several factors during your analytical workflow:

  • Inappropriate pH: Clotrimazole is a weak base and can be sensitive to extreme pH conditions.[7] Hydrogen-deuterium exchange reactions can be catalyzed by both acids and bases.[4][8] Exposing the sample to strongly acidic or basic conditions during sample preparation or analysis can facilitate the exchange of deuterium atoms with protons from the solvent.

  • Elevated Temperatures: High temperatures during sample processing, such as heating for extraction or evaporation, can provide the energy needed to overcome the activation barrier for isotopic exchange.[6]

  • Solvent Composition: The choice of solvent can influence the rate of exchange. Protic solvents, especially water, are a source of protons that can exchange with the deuterium atoms.

  • Extended Storage in Solution: Storing this compound in solution for prolonged periods, especially at room temperature or in non-optimal pH conditions, can increase the likelihood of isotopic exchange.

Q2: My sample matrix is acidic/basic. How can I minimize isotopic exchange during extraction?

A2: If your sample matrix is at a pH outside the stable range for Clotrimazole (pH 1.2-7.5), it is crucial to neutralize the sample as quickly as possible.

  • Immediately after collection, buffer the sample to a neutral pH (around 7).

  • During extraction, use a buffered solution to maintain a stable pH environment.

  • Minimize the time the sample is exposed to the extreme pH.

Q3: Can the mobile phase in my LC-MS method cause isotopic exchange?

A3: Yes, the mobile phase composition can be a factor.

  • pH: If your mobile phase is strongly acidic or basic, there is a risk of on-column isotopic exchange. Whenever possible, use a mobile phase with a pH between 3 and 7. A study on a similar compound used a mobile phase with a pH of 3.[9]

  • Protic Solvents: While common reversed-phase chromatography solvents like water and methanol are protic, the risk of exchange is generally low at neutral or mildly acidic pH and ambient temperature, especially given the stability of deuterium on an aromatic ring. However, if you suspect the mobile phase is the issue, consider using aprotic solvents if compatible with your chromatography method, though this is often challenging in reversed-phase LC.

Experimental Protocols

Recommended Sample Handling and Preparation Protocol to Minimize Isotopic Exchange

This protocol provides a general guideline for handling biological samples for the quantification of Clotrimazole using this compound as an internal standard.

1. Sample Collection and Storage:

  • Collect biological samples (e.g., plasma, urine) and place them on ice immediately.
  • If the sample is not to be processed immediately, store it at -80°C. Long-term storage at -20°C is also acceptable.[2]

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Clotrimazole and this compound in a non-aqueous solvent such as methanol or acetonitrile.[10][11]
  • Store stock solutions at -20°C in tightly sealed containers to prevent evaporation and contamination.[3]
  • Prepare working solutions by diluting the stock solution in the mobile phase or an appropriate solvent on the day of analysis.

3. Sample Preparation (Protein Precipitation - Example for Plasma):

  • Thaw frozen samples on ice.
  • To a 100 µL aliquot of the plasma sample, add the this compound internal standard working solution.
  • Add 200-300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[10]
  • Vortex the mixture for 1-2 minutes.
  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[10]
  • Reconstitute the residue in the mobile phase.
  • Inject an aliquot into the LC-MS/MS system for analysis.

Quantitative Data

Table 1: Chemical and Physical Properties of Clotrimazole

PropertyValueReference(s)
Molecular FormulaC₂₂H₁₇ClN₂[12]
Molecular Weight344.84 g/mol [13]
pKa (weak base)6.12[7]
Melting Point147-149 °C[13]
Water Solubility<10 mg/L (25 °C)[13]
SolubilitySoluble in chloroform, DMSO, DMF, methanol, acetonitrile[11][13][14]
pH Stability Range1.2 - 7.5[7]

Visual Workflow

The following diagram illustrates a troubleshooting workflow for investigating the loss of deuterium from this compound.

Isotopic_Exchange_Troubleshooting start Deuterium Loss Observed in This compound Standard check_storage Verify Storage Conditions of Neat Standard (-20°C, sealed vial) start->check_storage check_solution_storage Review Storage of Stock/Working Solutions (Temp, Duration, Solvent) check_storage->check_solution_storage Proper remedy_storage Action: Replace Standard and Ensure Proper Storage check_storage->remedy_storage Improper check_sample_prep Examine Sample Preparation Protocol check_solution_storage->check_sample_prep Proper remedy_solution_storage Action: Prepare Fresh Solutions, Minimize Storage Time check_solution_storage->remedy_solution_storage Improper check_lc_conditions Investigate LC-MS Conditions check_sample_prep->check_lc_conditions No Issues remedy_sample_prep Action: - Buffer sample to neutral pH - Avoid high temperatures - Minimize processing time check_sample_prep->remedy_sample_prep Issue Found (pH, Temp) remedy_lc_conditions Action: - Adjust mobile phase pH (3-7) - Check for high temps in ion source check_lc_conditions->remedy_lc_conditions Issue Found (pH, Temp) no_issue_found No Obvious Cause Found: Consider alternative labeled standard (e.g., ¹³C) check_lc_conditions->no_issue_found No Issues storage_ok Storage OK storage_bad Improper Storage solution_storage_ok Solution Storage OK solution_storage_bad Improper Solution Storage sample_prep_ok Sample Prep OK sample_prep_bad Potential Issue in Prep lc_conditions_ok LC Conditions OK lc_conditions_bad Potential Issue in LC

Caption: Troubleshooting workflow for isotopic exchange in this compound.

References

Technical Support Center: Enhancing Clotrimazole and Clotrimazole-d5 Extraction Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Clotrimazole and its deuterated internal standard, Clotrimazole-d5, from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Clotrimazole and this compound from biological samples?

A1: The primary techniques for extracting Clotrimazole and its deuterated internal standard are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the sample matrix, required cleanliness of the extract, and the desired concentration factor.

Q2: Why is my extraction recovery for Clotrimazole low?

A2: Low recovery can be attributed to several factors including:

  • Suboptimal pH: The pH of the sample and extraction solvents plays a critical role.

  • Inappropriate Solvent Choice: The polarity and type of solvent used for washing and elution must be optimized.

  • Poor Sorbent Selection (for SPE): The choice of SPE sorbent (e.g., C18, mixed-mode) is crucial for effective retention and elution.

  • Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing can lead to co-precipitation of the analyte.

  • Analyte Adsorption: Clotrimazole is a hydrophobic compound and may adsorb to glassware and plasticware, especially at low concentrations.[1]

Q3: Can I use the same extraction method for both Clotrimazole and this compound?

A3: Yes. A deuterated internal standard like this compound is designed to have nearly identical chemical and physical properties to the unlabeled analyte. Therefore, an extraction method developed for Clotrimazole should yield comparable recovery for this compound. Any minor differences are accounted for during data processing by using the ratio of the analyte to the internal standard.

Q4: How does the sample matrix affect extraction efficiency?

A4: The sample matrix (e.g., plasma, milk, tissue homogenate) can significantly impact extraction. Matrices rich in proteins and lipids may require a protein precipitation or a more rigorous SPE cleanup to minimize interference and improve recovery. For instance, a method for extracting Clotrimazole from milk involves a protein and lipid removal step prior to SPE.[2]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Recommended Solution
Low recovery of both Clotrimazole and this compound Suboptimal pH during sample loading: If the pH is not optimal, the analyte may not retain on the sorbent.Adjust the sample pH to ensure the analytes are in a neutral form for reversed-phase SPE. A pH of around 5.8 has been shown to be effective for Clotrimazole extraction from milk.
Inappropriate wash solvent: The wash solvent may be too strong, causing premature elution of the analytes.Use a weaker wash solvent. For reversed-phase SPE, start with a higher percentage of aqueous solvent in the wash step. Sequentially test increasing strengths of the organic solvent (e.g., methanol in water) to find the optimal wash solution.[3]
Incomplete elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent.Select a stronger elution solvent in which Clotrimazole is highly soluble, such as methanol or acetonitrile.[3][4] Ensure the elution volume is sufficient to completely wet the sorbent bed and elute the analytes.
Sorbent drying out (silica-based): If a silica-based sorbent dries out between conditioning and sample loading, retention can be compromised.Do not allow the sorbent to dry out. Apply solvents and the sample in immediate succession.[3]
Inconsistent recovery Variable flow rate: Inconsistent flow rates during sample loading, washing, or elution can affect interaction times with the sorbent.Use a vacuum manifold or automated SPE system to maintain a consistent and controlled flow rate. A flow rate of 1.0 mL/min has been used for elution in some methods.
Matrix effects: Co-extracted matrix components can interfere with the ionization of the analytes in the mass spectrometer, leading to apparent low recovery.Optimize the wash steps to remove more interferences. Consider using a more selective SPE sorbent or a different extraction technique like LLE.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Recommended Solution
Low recovery of both Clotrimazole and this compound Inappropriate extraction solvent: The chosen organic solvent may have poor partitioning for Clotrimazole.Select a water-immiscible organic solvent that provides good solubility for Clotrimazole. Solvents like n-hexane have been used.[1][2] Chloroform and methylene chloride have also been noted as effective solvents for ion-pair complexes of Clotrimazole.[2]
Incorrect pH: The pH of the aqueous phase can affect the charge state of Clotrimazole, influencing its partitioning into the organic phase.Adjust the pH of the aqueous sample to ensure Clotrimazole is in its neutral, more hydrophobic form to favor partitioning into the organic solvent.
Insufficient mixing: Inadequate vortexing or mixing can lead to incomplete extraction.Ensure thorough mixing of the aqueous and organic phases for a sufficient amount of time (e.g., 2 minutes of vortex mixing).[5]
Emulsion formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and make phase separation difficult.Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of salt to the aqueous phase can also help.
Issues with Protein Precipitation (PPT)
Symptom Possible Cause Recommended Solution
Low recovery of both Clotrimazole and this compound Incomplete precipitation: The ratio of precipitating solvent to sample may be too low.Use a sufficient volume of a cold, water-miscible organic solvent like acetonitrile or methanol. A common ratio is 3-5 parts solvent to 1 part sample.[6]
Analyte co-precipitation: The analyte may be trapped within the precipitated protein pellet.Ensure vigorous and immediate vortexing after adding the precipitating solvent to create fine protein particles and minimize analyte entrapment.[5]
Clogged LC column or high backpressure Insufficient protein removal: Precipitated proteins are being injected onto the LC-MS/MS system.Centrifuge the sample at a high speed (e.g., 3000 rpm for 10 minutes) to ensure complete pelleting of the proteins.[5] Carefully aspirate the supernatant without disturbing the pellet. Consider using a filter plate for protein removal.

Quantitative Data Summary

The following tables summarize reported recovery data for different Clotrimazole extraction methods.

Table 1: Solid-Phase Extraction (SPE) Recovery

Analyte Matrix SPE Sorbent Elution Solvent Average Recovery (%) Reference
ClotrimazoleCow's MilkNot SpecifiedEthanol95.9 - 101.78[2]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

Analyte Matrix Extraction Solvent Average Recovery (%) Reference
ClotrimazoleHuman PlasmaAcetonitrileNot explicitly stated, but method was validated[5]
ClotrimazoleWatern-hexaneNot explicitly stated, but method was developed[1]

Table 3: Protein Precipitation (PPT) Recovery

Analyte Matrix Precipitating Solvent Average Recovery (%) Reference
ClotrimazoleHuman PlasmaAcetonitrileNot explicitly stated, but method was validated[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Clotrimazole in Milk

This protocol is adapted from a method for determining Clotrimazole in cow's milk.[2]

  • Sample Pre-treatment:

    • To 10 mL of milk sample, add acetonitrile to precipitate proteins and extract lipids with n-hexane.

    • Centrifuge the sample and collect the supernatant.

    • Adjust the pH of the supernatant to 5.8.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 6 mL of n-hexane followed by 6 mL of methanol.

    • Equilibrate the cartridge with a suitable buffer at pH 5.8.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with a solvent mixture designed to remove interferences while retaining Clotrimazole (e.g., a low percentage of methanol in water).

  • Elution:

    • Elute Clotrimazole from the cartridge with 5 mL of ethanol at a flow rate of 1.0 mL/min.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Clotrimazole in Human Plasma

This protocol is based on a UPLC-MS/MS method for quantifying Clotrimazole in human plasma.[5]

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add 50 µL of this compound internal standard solution (in H₂O/Acetonitrile 50:50, v/v).

    • Add 200 µL of acetonitrile.

  • Extraction:

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes at room temperature.

  • Supernatant Transfer and Evaporation:

    • Transfer the upper organic layer (approximately 250 µL) to a new tube.

    • Evaporate the solvent to dryness at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 70 µL of methanol.

    • Inject a 5 µL aliquot into the UPLC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) for Clotrimazole in Human Plasma

This protocol is derived from an HPLC method for the estimation of Clotrimazole in human plasma.[7][8]

  • Sample Preparation:

    • To a known volume of plasma, add the this compound internal standard.

  • Precipitation:

    • Add at least 3 volumes of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and precipitation.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Visualizations

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction PreTreat Adjust Sample pH (e.g., to 5.8) Condition Condition Cartridge (Methanol) PreTreat->Condition Equilibrate Equilibrate Cartridge (Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute Analytes (Ethanol) Wash->Elute DryDown Evaporate to Dryness Elute->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for Clotrimazole.

LLE_Workflow cluster_Extraction Liquid-Liquid Extraction cluster_Processing Sample Processing Add_IS Add Internal Standard (this compound) to Plasma Add_Solvent Add Extraction Solvent (Acetonitrile) Add_IS->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for Clotrimazole.

Troubleshooting_Logic Start Low Extraction Recovery? SPE SPE Method? Start->SPE LLE LLE Method? Start->LLE PPT PPT Method? Start->PPT SPE_Check_pH Check Sample pH SPE->SPE_Check_pH LLE_Check_Solvent Check Extraction Solvent LLE->LLE_Check_Solvent PPT_Check_Ratio Check Solvent:Sample Ratio PPT->PPT_Check_Ratio SPE_Check_Wash Optimize Wash Solvent SPE_Check_pH->SPE_Check_Wash SPE_Check_Elute Optimize Elution Solvent SPE_Check_Wash->SPE_Check_Elute LLE_Check_pH Check Aqueous pH LLE_Check_Solvent->LLE_Check_pH LLE_Check_Mix Ensure Thorough Mixing LLE_Check_pH->LLE_Check_Mix PPT_Check_Vortex Ensure Vigorous Vortexing PPT_Check_Ratio->PPT_Check_Vortex

Caption: Troubleshooting logic for low extraction recovery.

References

Calibration curve issues with Clotrimazole-d5 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Clotrimazole-d5 as an internal standard (IS) in quantitative analyses, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Clotrimazole not linear when using this compound?

A: Non-linearity in calibration curves is a common issue in LC-MS analysis.[1] Potential causes include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to a non-proportional response.[2]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, causing the signal response to plateau.[3][4]

  • Errors in Standard Preparation: Inaccurate serial dilutions or incorrect addition of the internal standard can lead to a poor correlation.

  • Analyte/IS Instability: Clotrimazole or this compound may be unstable in the sample matrix or reconstitution solvent.

Q2: What causes high variability in the this compound signal across a run?

A: High variability (e.g., %RSD > 15%) in the internal standard peak area suggests an issue with analytical precision. Common causes include:

  • Inconsistent Sample Preparation: Variable recovery during extraction steps or inconsistent pipetting of the IS solution into samples. The IS should be added at the same concentration to all samples.[5]

  • Autosampler Issues: Inconsistent injection volumes can lead to variable peak areas.

  • IS Instability: The internal standard may be degrading over the course of the run in the autosampler.

  • Variable Matrix Effects: If the composition of the matrix varies significantly between samples, it can cause inconsistent ion suppression or enhancement.

Q3: Why is the response of my this compound internal standard significantly lower or higher than expected?

A: This is most often attributed to matrix effects .[6] Co-eluting endogenous compounds (like phospholipids from plasma) or exogenous compounds (like co-administered drugs) can interfere with the ionization process in the mass spectrometer's source.

  • Ion Suppression: The presence of interfering compounds reduces the ionization efficiency of the this compound, leading to a lower-than-expected signal.[2]

  • Ion Enhancement: Less commonly, interfering compounds can increase the ionization efficiency, leading to a higher-than-expected signal.

Q4: I thought a deuterated internal standard was supposed to co-elute perfectly with the analyte and correct for all issues. Why am I still having problems?

A: While stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard, they are not infallible. Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte.[7] If this slight separation occurs in a region of the chromatogram where there is strong and variable ion suppression, the analyte and the IS will be affected differently, and the ratio will not be consistent.[8] Furthermore, a SIL internal standard can sometimes mask problems like poor extraction recovery or analyte instability.[7]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

If your calibration curve is not linear, follow this workflow to diagnose the root cause.

Troubleshooting Workflow for Poor Linearity

Start Problem: Poor Linearity (R² < 0.99) CheckStandards 1. Verify Standard Preparation - Re-prepare highest and lowest standards. - Check calculations and dilutions. Start->CheckStandards StandardsOK Standards OK CheckStandards->StandardsOK Pass FixStandards Solution: Prepare fresh calibration curve. CheckStandards->FixStandards Fail CheckMatrix 2. Investigate Matrix Effects - Perform post-extraction spike experiment. - Compare analyte/IS response in matrix vs. neat solution. StandardsOK->CheckMatrix MatrixOK No Significant Matrix Effect CheckMatrix->MatrixOK Pass FixMatrix Solution: - Improve sample cleanup (e.g., SPE). - Modify chromatography to separate interferences. CheckMatrix->FixMatrix Fail CheckSaturation 3. Check for Detector Saturation - Examine peak shape of highest standard (is it flat-topped?). - Dilute highest standard 10x. Is response now 1/10th? MatrixOK->CheckSaturation NotSaturated Not Saturated CheckSaturation->NotSaturated Pass FixSaturation Solution: - Reduce sample concentration. - Use a less intense MRM transition. - Narrow the calibration range. CheckSaturation->FixSaturation Fail End Consult Instrument Specialist NotSaturated->End

Figure 1. Troubleshooting workflow for poor calibration curve linearity.
Detailed Troubleshooting Steps for Poor Linearity

Potential CauseDiagnostic CheckRecommended Solution
Incorrect Standard Preparation Prepare a fresh set of calibration standards, paying close attention to pipetting and dilution calculations. Analyze against the old curve.If the new standards are accurate, the old curve was flawed. Re-prepare the full calibration curve and re-analyze samples.[9]
Matrix Effects Perform a post-extraction spike experiment: Compare the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a clean solvent. A significant difference indicates matrix effects.[6]Improve sample cleanup (e.g., switch from protein precipitation to liquid-liquid or solid-phase extraction). Modify the LC gradient to better separate Clotrimazole from interfering matrix components.[2]
Detector Saturation Inject the highest concentration standard. If the peak is flat-topped or if the response does not decrease linearly upon dilution, the detector is saturated.[3][4]Narrow the upper range of the calibration curve. If higher concentrations must be measured, samples should be diluted into the linear range.[10] Alternatively, a less intense product ion for the MRM transition can be monitored.[3]
Inappropriate Regression Model Plot the residuals for each calibration point. If there is a clear pattern (e.g., U-shape), a simple linear fit may be inappropriate.Use a weighted (e.g., 1/x or 1/x²) linear regression to give more importance to the lower concentration points. If non-linearity is unavoidable, a quadratic regression model may be considered, but requires more calibration points.[1]
Issue 2: High Variability in this compound Peak Area (%RSD > 15%)

An unstable internal standard signal invalidates the assay. Use this guide to identify the source of the variability.

Troubleshooting Workflow for High IS Variability

Start Problem: High IS Variability (%RSD > 15%) CheckInstrument 1. Verify Instrument Performance - Inject IS in neat solvent multiple times (n=6). - Check autosampler precision. Start->CheckInstrument InstrumentOK Instrument OK (%RSD < 5%) CheckInstrument->InstrumentOK Pass FixInstrument Solution: - Service autosampler. - Clean MS source. CheckInstrument->FixInstrument Fail CheckPrep 2. Review Sample Preparation - Was IS added consistently to ALL wells? - Verify pipettes are calibrated. - Check for evaporation in sample plate. InstrumentOK->CheckPrep PrepOK Preparation OK CheckPrep->PrepOK Pass FixPrep Solution: - Use automated liquid handler for IS addition. - Use sealing mats for plates. CheckPrep->FixPrep Fail CheckStability 3. Assess IS Stability - Re-inject samples from the beginning of the run. - Prepare fresh IS working solution and compare. PrepOK->CheckStability FixStability Solution: - Investigate IS stability in matrix/solvent. - Store working solutions at -20°C or colder. CheckStability->FixStability Fail End Variability is likely from inconsistent matrix effects. CheckStability->End Pass NotStable Signal Drifts Over Time

Figure 2. Troubleshooting workflow for high internal standard variability.

Data Presentation

Quantitative data should be evaluated against established acceptance criteria.

Table 1: Typical Calibration Curve Acceptance Criteria

ParameterAcceptance LimitRationale
Correlation Coefficient (R²) ≥ 0.99Indicates a strong linear relationship between concentration and response ratio.
Calibrator Accuracy (%RE) Within ±15% of nominal (±20% at LLOQ)Ensures the accuracy of the curve across its range.
Internal Standard Peak Area %RSD ≤ 15% across all samplesDemonstrates the precision of the analytical process (sample prep and injection).

Table 2: Example Data for Troubleshooting

Sample IDAnalyte AreaIS AreaConc. (ng/mL)Response Ratio (Analyte/IS)Comments
Good Curve
CAL 15,1501,010,0001.00.0051
CAL 452,3001,050,00010.00.0498IS area is consistent. Response ratio increases linearly.
CAL 8511,000998,000100.00.5120
Problem: Detector Saturation
CAL 15,1501,010,0001.00.0051
CAL 452,3001,050,00010.00.0498Response ratio is no longer proportional at high concentrations.
CAL 82,500,0001,005,000100.02.4876
Problem: High IS Variability
CAL 15,1501,010,0001.00.0051
CAL 426,150525,00010.00.0498IS area is erratic, leading to a seemingly "good" ratio but poor precision. This indicates a problem with sample preparation or injection.[10]
CAL 8768,0001,500,000100.00.5120

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Clotrimazole and this compound powder.

    • Dissolve each in a separate 5 mL volumetric flask using methanol to create 1 mg/mL stock solutions.[11]

    • Store stock solutions in amber glass vials at -20°C or colder. This compound is stable for ≥ 4 years when stored at -20°C as a solid.[11]

  • Analyte Intermediate & Working Solutions:

    • Perform serial dilutions of the Clotrimazole primary stock solution with 50:50 methanol:water to create intermediate and spiking solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

  • Preparation of Calibration Standards:

    • To a series of tubes or a 96-well plate, add a fixed volume of blank matrix (e.g., 100 µL of blank plasma).

    • Spike each calibrator with a small volume (e.g., 5 µL) of the appropriate Clotrimazole working solution to achieve the desired final concentrations (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Crucially, add the exact same volume of the IS Working Solution to every standard, QC, and unknown sample. [5]

Protocol 2: Sample Preparation (Plasma Liquid-Liquid Extraction)

This is a representative protocol based on published methods and should be optimized for your specific application.[12]

  • Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution. Vortex briefly.

  • Protein Precipitation: Add 250 µL of acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial or plate and inject into the LC-MS/MS system.

Protocol 3: Example LC-MS/MS Parameters

These parameters are a starting point and require optimization on your specific instrument.

ParameterExample Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 20% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition: Clotrimazole Q1: 277.1 m/z → Q3: 165.2 m/z
MRM Transition: this compound Q1: 350.9 m/z → Q3: (To be optimized, likely 165.2 or 170.2)
Collision Energy (CE) ~25-30 V (To be optimized)
Dwell Time 100 ms

Mandatory Visualizations

The Impact of Matrix Effects on Analyte and Internal Standard

This diagram illustrates how co-eluting matrix components can interfere with the ionization of both the target analyte and the internal standard. Ideally, a SIL-IS is affected in the exact same way as the analyte, allowing the ratio to remain constant.

cluster_0 LC Elution cluster_1 MS Ion Source Analyte Clotrimazole Ionization Ionization Process (ESI) Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Interference (e.g., Phospholipids) Suppression Ion Suppression Matrix->Suppression causes Suppression->Ionization interferes with

Figure 3. Relationship between matrix effects and ion suppression.

References

Minimizing ion suppression for Clotrimazole analysis with Clotrimazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the analysis of Clotrimazole and its deuterated internal standard, Clotrimazole-d5. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Clotrimazole analysis?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] In the analysis of Clotrimazole in biological samples (e.g., plasma, urine), endogenous materials like proteins, lipids, and salts can co-elute with Clotrimazole and compete for ionization in the mass spectrometer's source. This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2][3]

Q2: How does using this compound as an internal standard help in minimizing ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[4][5] Because this compound is chemically almost identical to Clotrimazole, it co-elutes and experiences similar ion suppression or enhancement effects. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and reliable quantification.[4]

Q3: What are the primary causes of ion suppression in an LC-MS/MS system?

A3: Ion suppression can arise from several sources:

  • Matrix Components: Endogenous compounds in biological samples such as phospholipids, salts, and proteins are common culprits.

  • Co-eluting Substances: Any compound that elutes from the chromatography column at the same time as Clotrimazole can interfere with its ionization.[1]

  • Mobile Phase Additives: High concentrations of non-volatile additives can lead to ion suppression.[3]

  • Ion Source Contamination: Buildup of residues in the ion source can disrupt the ionization process.[3]

Q4: What are the best sample preparation techniques to reduce ion suppression for Clotrimazole analysis?

A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[4] Commonly used and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique is effective at removing salts and other highly polar interferences.[5] One study reported no significant matrix effect for Clotrimazole analysis in human plasma after using LLE.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte from the sample matrix.[4]

  • Protein Precipitation (PPT): While a simpler method, PPT may be less effective at removing other matrix components like phospholipids.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Clotrimazole analysis.

Problem Potential Cause Recommended Solution
Low signal intensity for both Clotrimazole and this compound Significant ion suppression from matrix components.Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.[5]
Contamination of the ion source.Clean the ion source components, including the capillary and inlet, to remove any accumulated residues.[3]
Inconsistent peak areas for quality control (QC) samples Variable ion suppression across different samples.Ensure the internal standard (this compound) is being used correctly to normalize the response. Re-evaluate the sample preparation method for consistency. Matrix-matched calibration standards can also help compensate for this variability.[4]
Poor chromatographic separation from interfering peaks.Optimize the chromatographic method. Adjusting the mobile phase gradient, flow rate, or using a different column can improve the separation of Clotrimazole from co-eluting matrix components.[1]
Peak tailing or splitting Interaction of the analyte with metal components in the HPLC system.For chelating compounds, interactions with the stainless steel components of the column can cause poor peak shape and signal loss. Consider using a metal-free or PEEK-lined column.[6]
Column overload or contamination.Ensure the injection volume and concentration are within the column's capacity. Flush the column to remove any strongly retained contaminants.[3]
Retention time shifts Changes in mobile phase composition or column temperature.Prepare fresh mobile phase and ensure it is properly degassed. Verify that the column oven is maintaining a stable temperature.[3]
Column degradation.Replace the column if performance continues to degrade after proper cleaning and equilibration.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated UPLC-MS/MS method for Clotrimazole in human plasma.

  • Aliquot Plasma: To a 100 µL aliquot of human plasma, add 50 µL of a water:acetonitrile (50:50, v/v) solution containing this compound (internal standard).

  • Protein Precipitation & Extraction: Add 200 µL of acetonitrile. Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes at room temperature.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 250 µL) to a clean tube.

  • Evaporation: Evaporate the organic layer to dryness at 40°C.

  • Reconstitution: Reconstitute the dried residue in 70 µL of methanol.

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of Clotrimazole. Optimization may be required for your specific instrumentation and application.

Parameter Value Reference
LC System UPLC
Column C18 Reverse Phase[7][8]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water[9]
Flow Rate 0.3 mL/min[9]
Column Temperature 35°C[9]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Clotrimazole Transition m/z 277.1 → 165.2
This compound Transition To be determined based on mass shift

Visual Workflows

General Workflow for Minimizing Ion Suppression

start Start: Sample (e.g., Plasma) sample_prep Sample Preparation (LLE, SPE, or PPT) start->sample_prep lc_separation LC Separation (Chromatography) sample_prep->lc_separation ms_detection MS/MS Detection (Ionization & Analysis) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis end End: Accurate Quantification data_analysis->end

Caption: A generalized workflow for LC-MS/MS analysis, highlighting key stages for mitigating ion suppression.

Troubleshooting Logic for Ion Suppression

start Problem: Inaccurate Results or Low Signal check_is Check Internal Standard (this compound) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok optimize_sample_prep Optimize Sample Prep (e.g., LLE, SPE) is_ok->optimize_sample_prep No optimize_chromatography Optimize Chromatography (Gradient, Column) is_ok->optimize_chromatography Yes optimize_sample_prep->optimize_chromatography check_instrument Check Instrument (Clean Ion Source) optimize_chromatography->check_instrument solution Solution: Improved Method check_instrument->solution

Caption: A decision-making flowchart for troubleshooting ion suppression in Clotrimazole analysis.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Clotrimazole Analysis: The Case for Clotrimazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Clotrimazole in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable results, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an objective comparison of Clotrimazole-d5 with other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable IS for your analytical needs.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variations and ensuring data integrity. While various compounds have been employed as internal standards for Clotrimazole analysis, the use of a stable isotope-labeled (SIL) analog, such as this compound, is widely considered the gold standard.

The Gold Standard: this compound

This compound is a deuterated form of Clotrimazole, intended specifically for use as an internal standard in GC- or LC-MS applications[1]. The key advantage of using a SIL-IS lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it co-elutes with Clotrimazole, experiencing the same degree of matrix effects and ionization suppression or enhancement. This co-elution is a critical factor in providing the most accurate correction for variations in the analytical process.

  • Matrix Effects: Variations in the sample matrix that can suppress or enhance the analyte's signal.

  • Extraction Recovery: Inconsistencies in the sample preparation process.

  • Injection Volume Variability: Minor differences in the amount of sample introduced into the analytical system.

Alternative Internal Standards: A Comparative Look

In the absence of direct comparative studies, this guide presents validation data from published methods that have utilized alternative internal standards for Clotrimazole analysis. This allows for an indirect comparison of their performance characteristics.

Structural Analogs: Estazolam and Ibuprofen

Structural analogs, compounds with similar chemical structures to the analyte, are a common choice for internal standards when a SIL-IS is not available. Two such examples found in the literature for Clotrimazole analysis are Estazolam and Ibuprofen.

Estazolam: A benzodiazepine derivative, has been used as an internal standard in a sensitive LC-ESI-MS/MS method for the determination of Clotrimazole in human plasma[2].

Ibuprofen: A nonsteroidal anti-inflammatory drug, has been employed as an internal standard in an RP-HPLC method for the quantification of Clotrimazole in human plasma.

The following tables summarize the reported performance data for methods using these alternative internal standards.

Data Presentation: Performance of Alternative Internal Standards

Table 1: Method Performance with Estazolam as Internal Standard[2]

ParameterPerformance
Linearity Range 0.01563–1.000 ng/mL
Correlation Coefficient (r²) 0.9935
Intra- and Inter-day Precision (%RSD) < 10%
Accuracy (Bias) ≤ 9%
Mean Extraction Recovery > 68.4%
Matrix Effect No significant matrix effect detected

Table 2: Method Performance with Ibuprofen as Internal Standard (RP-HPLC)

ParameterPerformance
Linearity Range 50-250 ng/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) Not explicitly stated
Accuracy (Recovery) 98.2% - 101.4%

Experimental Protocols

Method Using Estazolam as Internal Standard[2]
  • Sample Preparation: Plasma samples were extracted using a mixture of methyl tert-butyl ether and dichloromethane (4:1, v/v).

  • Chromatography: Separation was achieved on a Phenomenex Luna CN column (2.0 × 150 mm, 5 μm) with a mobile phase of methanol and 0.1% aqueous formic acid (85:15, v/v).

  • Detection: A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) was used. The monitored ion transitions were m/z 276.9 → 165.1 for Clotrimazole and m/z 294.9 → 266.9 for Estazolam.

Method Using Ibuprofen as Internal Standard[3]
  • Sample Preparation: Protein precipitation was used to extract Clotrimazole from human plasma.

  • Chromatography: An Enable C18 reverse-phase column was used with a mobile phase of 0.5% triethylamine in water (pH 3, adjusted with o-phosphoric acid) and acetonitrile (20:80, v/v).

  • Detection: UV detection was performed at 215 nm.

Mandatory Visualization

Analytical_Workflow cluster_Clotrimazole_d5 Ideal Workflow with this compound cluster_Estazolam Workflow with Estazolam cluster_Ibuprofen Workflow with Ibuprofen plasma_d5 Plasma Sample spike_d5 Spike with this compound plasma_d5->spike_d5 extraction_d5 Sample Preparation (e.g., LLE or SPE) spike_d5->extraction_d5 analysis_d5 LC-MS/MS Analysis extraction_d5->analysis_d5 quant_d5 Quantification analysis_d5->quant_d5 plasma_est Plasma Sample spike_est Spike with Estazolam plasma_est->spike_est extraction_est Liquid-Liquid Extraction (MTBE/DCM) spike_est->extraction_est analysis_est LC-MS/MS Analysis extraction_est->analysis_est quant_est Quantification analysis_est->quant_est plasma_ibu Plasma Sample spike_ibu Spike with Ibuprofen plasma_ibu->spike_ibu extraction_ibu Protein Precipitation spike_ibu->extraction_ibu analysis_ibu RP-HPLC-UV Analysis extraction_ibu->analysis_ibu quant_ibu Quantification analysis_ibu->quant_ibu

Caption: Comparative analytical workflows for Clotrimazole quantification.

Discussion and Conclusion

While structural analogs like Estazolam and Ibuprofen can be used as internal standards for Clotrimazole analysis, they present inherent limitations. The primary drawback is the potential for differential matrix effects and chromatographic behavior compared to Clotrimazole. As seen in the provided data, the analytical methods and performance metrics can vary significantly. For instance, the LC-MS/MS method using Estazolam achieved a much lower limit of quantification than the HPLC-UV method with Ibuprofen, highlighting the differences in sensitivity.

The use of a stable isotope-labeled internal standard like this compound is the most robust approach to mitigate these issues. Its identical chemical structure and properties ensure that it behaves virtually identically to the unlabeled Clotrimazole throughout the analytical process. This leads to more reliable and accurate quantification, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications where data integrity is paramount.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for Clotrimazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the accurate quantification of the antifungal agent Clotrimazole. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs.

Introduction

Clotrimazole is a widely used imidazole antifungal agent for the treatment of various fungal infections. Accurate and reliable quantification of Clotrimazole in different matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Both LC-MS/MS and GC-MS are powerful analytical techniques capable of providing the high sensitivity and selectivity required for these applications. This guide presents a detailed comparison of their performance, supported by experimental data and protocols.

Data Presentation

The following tables summarize the quantitative performance parameters of validated LC-MS/MS and GC-MS methods for the quantification of Clotrimazole.

Table 1: Performance Characteristics of LC-MS/MS Method for Clotrimazole Quantification
ParameterPerformance
Linearity Range0.488 - 250 ng/mL[1][2]
Correlation Coefficient (R²)> 0.9903[1][2]
AccuracyWithin ±15.0% for high and medium QC; ±20% for low QC[1][2]
Precision (RSD%)Within ±15.0% for high and medium QC; ±20% for low QC[1][2]
Lower Limit of Quantification (LLOQ)0.488 ng/mL[1]
Retention Time2.07 min[1]
Table 2: Performance Characteristics of GC-MS Method for Clotrimazole Quantification
ParameterPerformance
Linearity RangeNot explicitly stated in the provided search results.
Correlation Coefficient (R²)Not explicitly stated in the provided search results.
AccuracyNot explicitly stated in the provided search results.
Precision (RSD%)Not explicitly stated in the provided search results.
Limit of Quantification (LOQ)5 ng/L (in aquatic environment)
Quantifier Ion (m/z)Not explicitly stated in the provided search results.

Experimental Protocols

LC-MS/MS Method

This protocol is based on a validated method for the quantification of Clotrimazole in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 100 µL of plasma, add 50 µL of a 50:50 (v/v) water/acetonitrile solution.

  • Add 200 µL of acetonitrile.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes at room temperature.

  • Separate the upper organic layer (approximately 250 µL).

  • Evaporate the organic layer to dryness at 40°C.

  • Reconstitute the residue in 70 µL of methanol.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

2. Chromatographic Conditions [1]

  • System: ACQUITY UPLC system.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm; 2.1 × 50 mm).

  • Column Temperature: 40°C.

  • Mobile Phase: A mixture of 18:82 of Phase A (Water + 0.2% Ammonium Acetate + 0.1% Formic Acid) and Phase B (Methanol).

  • Flow Rate: 0.1 mL/min for the first 2 minutes, then 0.7 mL/min for 1 minute.

  • Run Time: Approximately 3 minutes.

3. Mass Spectrometric Conditions [1]

  • System: Triple quadrupole tandem mass detector (TQD) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Quantification Mode: Multiple Reaction Monitoring (MRM).

  • Quantitative Transition: 277.1 to 165.2 m/z (Collision Energy: 27 V).

  • Confirmatory Transition: 277.1 to 242.2 m/z (Collision Energy: 28 V).

GC-MS Method

The following is a general protocol for the analysis of imidazole antifungal agents, as specific details for a validated Clotrimazole method were limited in the provided search results.

1. Sample Preparation (Solid-Phase Extraction - General Procedure)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

  • Note: Derivatization may be required for certain imidazole compounds to improve volatility and thermal stability, though it is not explicitly stated for Clotrimazole in the search results.

2. Chromatographic Conditions (Typical)

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 300°C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometric Conditions (Typical)

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic quantifier ion for Clotrimazole.

  • Interface Temperature: 280°C.

Mandatory Visualization

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_water_acn Add Water/ACN plasma->add_water_acn add_acn Add Acetonitrile add_water_acn->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute injection Inject into UPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection

Caption: Experimental workflow for LC-MS/MS quantification of Clotrimazole.

GC_MS_Workflow cluster_sample_prep Sample Preparation (General) cluster_analysis GC-MS Analysis sample Sample spe Solid-Phase Extraction (SPE) sample->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Derivatization (Optional) reconstitution->derivatization injection Inject into GC reconstitution->injection derivatization->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection

Caption: General experimental workflow for GC-MS quantification of imidazole antifungals.

Comparison and Conclusion

Based on the available data, the LC-MS/MS method demonstrates several advantages for the quantification of Clotrimazole, particularly in biological matrices like plasma. The method is highly sensitive, with a low LLOQ of 0.488 ng/mL, and has been thoroughly validated, showing excellent linearity, accuracy, and precision.[1] The sample preparation, while multi-step, is well-defined, and the short run time of approximately 3 minutes allows for high-throughput analysis.[1]

The GC-MS method , while also capable of sensitive detection with a reported LOQ of 5 ng/L in an aquatic environment, has less detailed validation data available for Clotrimazole in the provided search results. A significant consideration for GC-MS is the thermal stability and volatility of the analyte. While Clotrimazole can be analyzed by GC-MS, some imidazole compounds may require derivatization to improve their chromatographic behavior. This additional step can increase sample preparation time and introduce potential variability.

  • LC-MS/MS is a highly sensitive, specific, and rapid method for Clotrimazole quantification, with well-established protocols for biological samples. It is generally the preferred method for complex matrices due to its robustness and minimal need for derivatization.

  • GC-MS is a viable alternative, particularly for less complex matrices. However, the potential need for derivatization and the limited availability of detailed, validated methods for Clotrimazole may present challenges.

The choice between LC-MS/MS and GC-MS will ultimately depend on the specific application, the nature of the sample matrix, the required sensitivity, and the available instrumentation. For regulated bioanalysis and clinical studies, the well-validated and highly sensitive LC-MS/MS method is recommended.

References

Navigating Clotrimazole Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the antifungal agent Clotrimazole, selecting the appropriate quantification method is a critical decision that directly impacts data quality and study outcomes. This guide provides a detailed comparison of common analytical techniques for Clotrimazole assays, focusing on the key performance characteristics of linearity and range. While the use of a deuterated internal standard like Clotrimazole-d5 is a widely accepted strategy to enhance accuracy and precision in mass spectrometry-based methods, this guide also explores alternative validated methods to provide a comprehensive overview for informed decision-making.

This comparative analysis delves into the performance of various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. The data presented is compiled from published studies, offering a side-by-side look at their established linearity and analytical ranges.

Performance Comparison: Linearity and Range of Clotrimazole Assays

The selection of an analytical method is often dictated by the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the linearity and range of different methods used for the quantification of Clotrimazole.

Method Internal Standard Linearity Range Correlation Coefficient (r²) Matrix Reference
UPLC-MS/MS-0.488–250 ng/mL> 0.9903Human Plasma[1][2]
LC-ESI-MS/MSEstazolam0.01563–1.000 ng/mL0.9935Human Plasma
RP-HPLCIbuprofen50–250 ng/mL> 0.999Human Plasma[3][4][5]
HPLC-100–700 µg/mL0.9996Cream[6]
HPLC-5–200 µg/mL> 0.9988Microemulsion[7]
RP-HPLC-10–80 µg/mL-Bulk Drug[8]
RP-HPLCBeclomethasone Dipropionate80–640 µg/mL0.9997Lotion and Cream
UV-VIS Spectroscopy-5–30 µg/mL0.997Bulk Drug[9]

Experimental Workflow for Linearity and Range Determination

The process of establishing the linearity and range of an analytical method is a fundamental component of method validation. It ensures that the measured response is directly proportional to the concentration of the analyte over a specified range. A generalized workflow for this determination is illustrated below.

G cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Clotrimazole Stock Solution prep_cal Prepare Calibration Standards (Spiking blank matrix with varying Clotrimazole and constant IS concentration) prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High concentrations) prep_stock->prep_qc prep_is Prepare Internal Standard (IS) Stock Solution (e.g., this compound) prep_is->prep_cal prep_is->prep_qc extract Sample Extraction (e.g., Protein Precipitation, LLE) prep_cal->extract prep_qc->extract inject Inject Samples into LC-MS/MS or HPLC extract->inject acquire Acquire Data (Peak Area Ratios of Clotrimazole to IS) inject->acquire plot Plot Calibration Curve (Peak Area Ratio vs. Concentration) acquire->plot regress Perform Linear Regression Analysis plot->regress determine Determine Linearity (r²) and Range (LLOQ to ULOQ) regress->determine

Workflow for Linearity and Range Determination.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide. These protocols provide a foundational understanding of the steps involved in sample preparation, chromatographic separation, and detection.

UPLC-MS/MS Method for Clotrimazole in Human Plasma

This method offers high sensitivity and a wide dynamic range for the quantification of Clotrimazole in biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 50 µL of a 50:50 (v/v) mixture of water and acetonitrile.

    • Add 200 µL of acetonitrile.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes at room temperature.

    • Transfer the upper organic layer to a new tube and evaporate to dryness at 40°C.

    • Reconstitute the residue in 70 µL of methanol.

    • Inject 5 µL into the UPLC-MS/MS system.[1]

  • Chromatographic and Mass-Spectrometric Conditions:

    • System: ACQUITY UPLC system.

    • Column: ACQUITY UPLC BEH C18 (1.7 µm; 2.1 × 50 mm).

    • Column Temperature: 40°C.

    • Mobile Phase: A mixture of Phase A (Water with 0.2% Ammonium Acetate and 0.1% Formic Acid) and Phase B (Methanol) in an 18:82 ratio.

    • Flow Rate: 0.1 mL/min for the first 2 minutes, then 0.7 mL/min for 1 minute.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Quantitative: 277.1 to 165.2 m/z; Confirmatory: 277.1 to 242.2 m/z.[1]

RP-HPLC Method for Clotrimazole in Human Plasma

A robust and widely accessible method for the quantification of Clotrimazole.

  • Sample Preparation (Protein Precipitation):

    • Combine plasma samples with a precipitating agent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Vortex and centrifuge the mixture.

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Enable C18 reverse phase column.

    • Mobile Phase: A mixture of 0.5% Triethylamine (TEA) in water (pH adjusted to 3 with o-phosphoric acid) and acetonitrile in a 20:80 (v/v) ratio.

    • Detection: UV at 215 nm.

    • Internal Standard: Ibuprofen.[3][4][5]

HPLC Method for Clotrimazole in Cream Formulations

This method is suitable for the analysis of Clotrimazole in semi-solid dosage forms.

  • Sample Preparation:

    • Accurately weigh a portion of the cream.

    • Disperse the cream in a suitable solvent (e.g., methanol).

    • Sonicate and filter the sample to ensure complete extraction of Clotrimazole.

    • Dilute the filtered solution to the desired concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A mixture of methanol and K2HPO4 (85:15).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 254 nm.[6]

References

A Comparative Guide to Inter-laboratory Quantification of Clotrimazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Clotrimazole, a widely used antifungal agent. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), UV-Vis Spectrophotometry, and Gas Chromatography-Flame Ionization Detection (GC-FID) are evaluated to assist laboratories in selecting the most appropriate method for their specific needs, be it for pharmaceutical formulation analysis or bioanalytical studies.

Workflow for Inter-laboratory Comparison

The following diagram outlines a standardized workflow for conducting an inter-laboratory comparison of Clotrimazole quantification methods. This process ensures consistency and comparability of results across different participating laboratories.

Inter-laboratory Comparison Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Analytical Execution cluster_analysis 3. Data Analysis & Reporting A Define Study Protocol (Objectives, Methods, Samples) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Perform Quantification using Assigned Method(s) C->D E Data Acquisition & Initial Processing D->E F Centralized Data Collection E->F G Statistical Analysis (e.g., z-scores, ANOVA) F->G H Performance Evaluation (Accuracy, Precision) G->H I Final Report Generation H->I

Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance characteristics of different analytical methods for Clotrimazole determination as reported in various studies. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

MethodMatrixLinearity RangeAccuracy/Recovery (%)Precision (RSD %)LODLOQ
HPLC Pharmaceutical Formulations (Cream, Tablet, Solution)-99.5 - 100.0[1][2]0.6 - 1.8[1][2]--
Human Plasma50 - 250 ng/mL[3]98.2 - 101.4[3]4.6 - 6.9[3]7.8 ng/mL[3]23.90 ng/mL[3]
Health Care Cream-101.2 - 103.8[4]0.35 - 1.43[4]0.25 µg/mL[4]0.5 µg/mL[4]
Microemulsion5 - 200 µg/mL[5][6]93.8 - 100.9[6]0.8 - 1.18[6]--
UPLC-MS/MS Human Plasma0.488 - 250 ng/mL[7][8]Within ±15-20% of nominal[7]--~0.5 ng/mL[7]
Human Plasma0.01563 - 1.000 ng/mL[9]Within ±9% of nominal[9]< 10[9]-0.01563 ng/mL[9]
UV-Vis Spectrophotometry Bulk Drug & Dosage Forms2 - 14 µg/mL[10]97.7 - 99.4[10]--0.05 µg/mL[10]
Bulk & Tablet Forms4 - 12 ppm[11]--0.353 ppm[11]1.07 ppm[11]
Bulk & Dosage Forms5 - 30 ppm[12][13]---1.39223 µg/mL[13]
GC-FID -~1.0 - 33.3 ng98.6 - 101.2[14]1.49 - 3.55[14]0.2 ng[14]0.7 - 2.1 ng[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations

This method is suitable for the determination of Clotrimazole in creams, tablets, and solutions.

  • Chromatographic System:

    • Column: C18, 5 µm particle size.[15]

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.5% Triethylamine in water, pH adjusted to 3 with o-phosphoric acid, in a ratio of 20:80 v/v).[3]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV at 215 nm.[3]

    • Injection Volume: 20 µL.[5]

  • Standard Solution Preparation:

    • Prepare a stock solution of Clotrimazole in methanol (e.g., 1000 µg/mL).

    • Perform serial dilutions with the mobile phase to create calibration standards covering the desired concentration range (e.g., 50-250 ng/mL).[3]

  • Sample Preparation:

    • Creams: Accurately weigh a quantity of cream equivalent to a known amount of Clotrimazole, dissolve in a suitable solvent like methanol, sonicate to ensure complete dissolution, and filter before injection.[17]

    • Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder, dissolve in methanol, sonicate, and filter.

    • Solutions: Dilute the formulation with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of Clotrimazole in the samples by comparing their peak areas to the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Human Plasma

This highly sensitive and selective method is ideal for bioanalytical applications.

  • Chromatographic System:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[7]

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.2% Ammonium Acetate and 0.1% Formic Acid) and Mobile Phase B (Methanol).[7]

    • Flow Rate: 0.1 mL/min initially, increasing to 0.7 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 5 µL.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions: For Clotrimazole, monitor transitions such as m/z 277.1 → 165.2 for quantification and 277.1 → 242.2 for confirmation.[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 50 µL of a water/acetonitrile mixture (50:50, v/v) followed by 200 µL of acetonitrile.[7]

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.[7]

    • Transfer the upper organic layer to a new tube and evaporate to dryness at 40 °C.[7]

    • Reconstitute the residue in 70 µL of methanol before injection.[7]

UV-Vis Spectrophotometry for Bulk Drug and Dosage Forms

A simple and cost-effective method for the quantification of Clotrimazole.

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: Methanol is a commonly used solvent.[12][13]

  • Wavelength of Maximum Absorbance (λmax): Approximately 220 nm.[12][13]

  • Standard Solution Preparation:

    • Prepare a stock solution of Clotrimazole in methanol.

    • Prepare a series of standard solutions by diluting the stock solution to cover a linear concentration range (e.g., 5-30 µg/mL).[12][13]

  • Sample Preparation:

    • Accurately weigh a quantity of the powdered drug or formulation.

    • Dissolve it in methanol, ensuring complete dissolution (sonication may be required).

    • Filter the solution to remove any undissolved excipients.

    • Dilute the filtered solution with methanol to a concentration that falls within the range of the calibration standards.

  • Analysis:

    • Measure the absorbance of the standard solutions at the λmax to create a calibration curve.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of Clotrimazole in the sample by interpolating its absorbance on the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method offers an alternative to liquid chromatography for the analysis of Clotrimazole.

  • Chromatographic System:

    • Column: A suitable capillary column for the analysis of azole compounds.

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: Optimized for the analysis of Clotrimazole.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of Clotrimazole in a suitable organic solvent (e.g., methanol).

    • Extract Clotrimazole from the sample matrix using an appropriate solvent. The extract may require derivatization to improve volatility and thermal stability, although some methods may allow for direct analysis.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the prepared sample extracts.

    • Identify and quantify the Clotrimazole peak based on its retention time and peak area relative to the calibration standards. A study reported a precision (RSD) of 1.49-3.55% and a recovery of 98.6-101.2% for this method.[14]

References

A Comparative Guide to Internal Standards: Clotrimazole-d5 vs. C13-Labeled Clotrimazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of two common types of stable isotope-labeled internal standards, Deuterium-labeled Clotrimazole (Clotrimazole-d5) and Carbon-13-labeled Clotrimazole, in the context of their application in bioanalytical and pharmaceutical assays.

While this compound is commercially available, the C13-labeled counterpart is less common. This comparison, therefore, draws upon established principles and experimental observations from the broader use of deuterated versus C13-labeled standards in mass spectrometry.

Key Performance Characteristics

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis without interfering with its measurement. The choice between a deuterated and a C13-labeled standard involves a trade-off between cost-effectiveness and analytical performance.

Performance Parameter This compound (Deuterated) C13-Labeled Clotrimazole Justification
Chromatographic Co-elution May exhibit slight retention time shifts relative to unlabeled Clotrimazole.Co-elutes perfectly with unlabeled Clotrimazole.The larger mass difference between Deuterium and Hydrogen can lead to differences in chromatographic behavior, a phenomenon less pronounced with Carbon-13 labeling.[1][2]
Isotopic Stability Risk of back-exchange of deuterium for hydrogen, especially if the label is in a labile position.Highly stable with no risk of isotopic exchange.The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.[1][2]
Matrix Effect Compensation Generally effective, but can be compromised by chromatographic shifts in the presence of significant ion suppression.Considered the gold standard for compensating for matrix effects due to identical elution profiles.[1][3]
Availability and Cost More commonly available and generally less expensive.[4][5]Often more expensive and may require custom synthesis.[4][5]The synthetic routes for introducing Carbon-13 are typically more complex.[5]
Mass Difference from Analyte 5 DaVariable (depends on the number of C13 atoms incorporated)A sufficient mass difference is necessary to prevent isotopic crosstalk.

Experimental Protocol: Comparative Evaluation of Internal Standards

To empirically determine the optimal internal standard for a Clotrimazole assay, a head-to-head comparison should be performed. The following protocol outlines a typical validation experiment.

Objective: To compare the analytical performance of this compound and C13-labeled Clotrimazole as internal standards for the quantification of Clotrimazole in human plasma by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Clotrimazole, this compound, and C13-labeled Clotrimazole in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for the calibration curve by serially diluting the Clotrimazole stock solution.

  • Prepare separate working solutions of this compound and C13-labeled Clotrimazole at a concentration appropriate for spiking into plasma samples.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution (either this compound or C13-labeled Clotrimazole).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor the following MRM transitions:

      • Clotrimazole: e.g., m/z 345.1 → 277.1

      • This compound: e.g., m/z 350.1 → 282.1

      • C13-labeled Clotrimazole (hypothetical, assuming 6 C13 atoms): e.g., m/z 351.1 → 283.1

    • Optimize collision energies and other MS parameters for each compound.

4. Data Analysis and Performance Evaluation:

  • Construct separate calibration curves by plotting the peak area ratio of Clotrimazole to each internal standard against the concentration of Clotrimazole.

  • Evaluate linearity, accuracy, precision, recovery, and matrix effects for each internal standard according to regulatory guidelines (e.g., FDA, EMA).

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify G cluster_ideal Ideal Co-elution (C13-Clotrimazole) cluster_non_ideal Potential Chromatographic Shift (this compound) C13_peak Analyte and IS elute at the exact same time. d5_peak Analyte and IS have slightly different retention times.

References

Performance characteristics of Clotrimazole-d5 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the analytical performance of deuterated internal standards is crucial for developing robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance characteristics of Clotrimazole, with a focus on its deuterated form, Clotrimazole-d5, in various biological matrices. While specific performance data for this compound as an analyte is not extensively available in public literature, this guide summarizes the performance of Clotrimazole and discusses the expected advantages of using a deuterated internal standard like this compound.

Performance Characteristics of Clotrimazole

The following tables summarize the performance characteristics of non-deuterated Clotrimazole in human plasma, as reported in various studies employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). These values provide a benchmark for the expected performance of a bioanalytical method for this compound.

Table 1: Performance Characteristics of Clotrimazole in Human Plasma (LC-MS/MS Methods)

ParameterLinearity Range (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)Matrix Effect (%)
Study 1 0.488 - 250[1]Within ±15.0 for high and medium QC; ±20 for low QCNot explicitly statedNot explicitly statedNo significant matrix effect observed
Study 2 0.01563 - 1.000[2][3]Biases not more than 9%[2][3]Intra- and inter-day precisions < 10%[2][3]> 68.4%[2][3]No significant matrix effect detected[2][3]

Table 2: Performance Characteristics of Clotrimazole in Human Plasma (HPLC Method)

ParameterLinearity Range (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)
Study 3 50 - 250[4][5]Not explicitly statedCV (%) <10%[4][5]98.2% - 101.4%

The Role and Expected Performance of this compound as an Internal Standard

This compound is commonly employed as an internal standard (IS) in bioanalytical methods for the quantification of Clotrimazole. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard in quantitative mass spectrometry.[6][7][8] This is because its physicochemical properties are nearly identical to the analyte of interest.

Expected Performance Advantages of this compound:

  • Co-elution: this compound is expected to co-elute with Clotrimazole, meaning they experience the same chromatographic conditions and potential matrix effects simultaneously.[7]

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[6][8]

  • Improved Accuracy and Precision: The use of a deuterated internal standard generally leads to significantly improved accuracy and precision of the analytical method compared to using a structural analog as an internal standard.[6]

While quantitative data for this compound's individual performance is not available, its use is integral to achieving the high-quality data presented in the tables for Clotrimazole.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Clotrimazole in biological matrices.

Experimental Protocol 1: UPLC-MS/MS Analysis of Clotrimazole in Human Plasma

This protocol is based on a method for the quantification of Clotrimazole in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 50 µL of a 50:50 (v/v) mixture of water and acetonitrile.
  • Add 200 µL of acetonitrile.
  • Vortex the mixture for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes at room temperature.
  • Transfer the upper organic layer (approximately 250 µL) to a new tube.
  • Evaporate the solvent to dryness at 40°C.
  • Reconstitute the residue in 70 µL of methanol.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters Acquity UPLC system.
  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions: Monitor the specific precursor to product ion transitions for Clotrimazole and this compound.

Experimental Protocol 2: HPLC Analysis of Clotrimazole in Human Plasma

This protocol is based on a validated RP-HPLC method.[4]

1. Sample Preparation (Protein Precipitation):

  • To a known volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 1:2 or 1:3).
  • Vortex the mixture to ensure complete protein precipitation.
  • Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes.
  • Collect the supernatant and inject it into the HPLC system.

2. HPLC Conditions:

  • Chromatographic System: Agilent 1260 Infinity HPLC or equivalent.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A mixture of 0.5% triethylamine in water (pH adjusted to 3 with o-phosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).[4]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 215 nm.
  • Injection Volume: 20 µL.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Clotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition disrupts membrane integrity and function, leading to fungal cell death.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Extraction (LLE or SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Concentration Report Quantification->Result

References

The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the choice of an internal standard (IS) in bioanalytical assays is a critical decision with far-reaching implications for data quality and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards with their common alternatives, supported by experimental data and detailed methodologies, to justify their preferential use in regulated bioanalysis.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely considered the gold standard in quantitative bioanalysis, especially for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) recognize the value of SIL-IS in ensuring the robustness and reliability of bioanalytical data.[2][3] The primary justification for this preference lies in the ability of a deuterated IS to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby compensating for various potential sources of error.

Unveiling the Superiority: Deuterated vs. Analog Internal Standards

The most common alternative to a deuterated IS is a structural analog. While often more readily available and less expensive, structural analogs possess different physicochemical properties from the analyte, which can lead to significant discrepancies in analytical behavior.

A key challenge in LC-MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4] A deuterated IS, being chemically identical to the analyte, experiences the same matrix effects and can therefore effectively normalize the analyte's response.[4] Structural analogs, with their different chemical structures, may not co-elute perfectly with the analyte and can be affected differently by the matrix, compromising the accuracy of the results.

Experimental data consistently demonstrates the superior performance of deuterated internal standards in mitigating matrix effects and improving assay precision and accuracy.

ParameterDeuterated Internal StandardStructural Analog Internal StandardReference
Mean Bias (%) 100.396.8
Standard Deviation (%) 7.68.6
Variance Significantly Lower (p=0.02)Higher

Caption: Comparison of assay performance between a deuterated internal standard and a structural analog internal standard for the analysis of the anticancer drug Kahalalide F. The deuterated IS shows a mean bias closer to 100% and significantly lower variance, indicating better accuracy and precision.

The Subtle Distinction: Deuterated vs. ¹³C-Labeled Internal Standards

While both deuterated and ¹³C-labeled internal standards are forms of SIL-IS, there are subtle but important differences to consider. Deuterium (²H) labeling is the most common due to the abundance of hydrogen atoms in most drug molecules and generally lower synthesis costs.[1] However, the mass difference between hydrogen and deuterium can sometimes lead to a chromatographic isotope effect, where the deuterated IS elutes slightly earlier than the unlabeled analyte.[5] This separation can potentially expose the analyte and IS to different matrix effects, although this is generally a minor concern with modern chromatographic techniques.

¹³C-labeled internal standards, on the other hand, have a smaller relative mass difference and are less prone to chromatographic separation from the analyte.[5] They are also considered more stable, with no risk of the isotopic label exchanging with hydrogen atoms in the surrounding environment. However, the synthesis of ¹³C-labeled standards is often more complex and expensive.

For most applications, a well-designed deuterated internal standard provides a robust and reliable solution for regulatory bioanalysis. The key is to ensure a sufficient number of deuterium atoms are incorporated (typically 3 or more) to provide a clear mass shift from the analyte and to place the labels on stable positions within the molecule to prevent back-exchange.[6]

Experimental Protocol: Bioanalytical Method Validation with a Deuterated Internal Standard

The following provides a detailed methodology for a typical bioanalytical method validation using a deuterated internal standard, adhering to regulatory expectations.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Prepare a working solution of the deuterated internal standard at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., plasma, urine) with the analyte working standard solutions to create a calibration curve with at least six non-zero concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

3. Sample Preparation (Protein Precipitation Example):

  • To an aliquot of the biological sample (calibration standard, QC, or unknown study sample), add the deuterated internal standard working solution.

  • Vortex to mix.

  • Add a protein precipitation agent (e.g., acetonitrile, methanol).

  • Vortex vigorously to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or plate for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto a suitable LC column for chromatographic separation.

  • Detect the analyte and the deuterated internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

5. Data Processing and Quantification:

  • Integrate the peak areas of the analyte and the deuterated internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation Parameters:

  • Assess the method for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, and stability according to regulatory guidelines (e.g., FDA, EMA).

Visualizing the Rationale and Workflow

To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.

G cluster_0 Internal Standard Selection start Start: Need for an Internal Standard in Bioanalysis decision1 Is a Stable Isotope-Labeled IS (SIL-IS) available? start->decision1 sil_is Use SIL-IS decision1->sil_is Yes analog_is Use Structural Analog IS (Requires extensive validation of matrix effects) decision1->analog_is No decision2 Deuterated or 13C-labeled? sil_is->decision2 deuterated Select Deuterated IS (Cost-effective, widely available) decision2->deuterated Default Choice c13 Select 13C-labeled IS (Higher stability, less isotope effect) decision2->c13 Consider for specific challenges end Proceed to Method Development deuterated->end c13->end analog_is->end

Caption: Decision-making flowchart for selecting an internal standard.

G cluster_1 Bioanalytical Workflow with Deuterated IS sample Biological Sample (Plasma, Urine, etc.) add_is Add Deuterated Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing (Peak Area Ratio Calculation) analysis->data quantification Quantification (Calibration Curve) data->quantification result Final Concentration quantification->result

Caption: A simplified experimental workflow for a bioanalytical assay.

References

A Comparative Analysis of Clotrimazole Metabolism: An In Vitro vs. In Vivo Study Utilizing Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clotrimazole metabolism, contrasting its biotransformation in an in vitro human liver microsome model with an in vivo rodent model. The study leverages the precision of stable isotope labeling to trace and quantify metabolic pathways, offering valuable insights for drug development and metabolic profiling.

Introduction

Clotrimazole, a broad-spectrum imidazole antifungal agent, is widely used for topical treatment of various fungal infections.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] While its systemic absorption is generally low, understanding its metabolism is crucial, especially considering its potent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions.

Stable isotope labeling is a powerful technique in drug metabolism studies, offering a means to differentiate drug-related metabolites from endogenous molecules and to accurately quantify metabolic products.[4][5] By introducing a non-radioactive, heavier isotope (e.g., ¹³C or ²H) into the drug molecule, researchers can readily track its metabolic fate using mass spectrometry. This guide presents a hypothetical comparative study using ¹³C-labeled Clotrimazole to elucidate its metabolic profile in both a controlled in vitro environment and a complex in vivo system.

Metabolic Pathway of Clotrimazole

The primary metabolic pathway of Clotrimazole involves N-dealkylation, catalyzed mainly by CYP3A4, to form 2-chlorophenyl-diphenylmethanol. Further hydroxylation and conjugation reactions may also occur.

Clotrimazole Clotrimazole Metabolite1 2-chlorophenyl-diphenylmethanol Clotrimazole->Metabolite1 N-dealkylation (CYP3A4) Metabolite2 Hydroxylated Metabolites Metabolite1->Metabolite2 Hydroxylation Conjugates Glucuronide/Sulfate Conjugates Metabolite2->Conjugates Conjugation

Caption: Metabolic pathway of Clotrimazole.

Experimental Design and Protocols

A comparative study was designed to investigate the metabolism of Clotrimazole in human liver microsomes (in vitro) and in a Sprague-Dawley rat model (in vivo). A ¹³C-labeled Clotrimazole was synthesized to facilitate metabolite identification and quantification.

Experimental Workflow

cluster_in_vitro In Vitro Arm cluster_in_vivo In Vivo Arm cluster_analysis Analysis HLM Human Liver Microsomes Incubation_Vitro Incubation with ¹³C-Clotrimazole HLM->Incubation_Vitro Quenching_Vitro Reaction Quenching Incubation_Vitro->Quenching_Vitro Sample_Prep Sample Preparation (SPE) Quenching_Vitro->Sample_Prep Rats Sprague-Dawley Rats Dosing Oral Gavage of ¹³C-Clotrimazole Rats->Dosing Sample_Collection Urine and Plasma Collection Dosing->Sample_Collection Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Clotrimazole-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Clotrimazole-d5, an isotopically labeled internal standard used in the quantification of Clotrimazole. Adherence to these procedures is essential to minimize environmental impact and ensure workplace safety.

Understanding the Compound: this compound

This compound is a deuterated analog of Clotrimazole, an imidazole antifungal agent.[1] While not classified as a hazardous chemical by the OSHA Hazard Communication Standard, some safety data sheets (SDS) indicate that it may be harmful if swallowed and can cause skin and eye irritation.[2][3] A significant environmental concern is that its non-deuterated counterpart, Clotrimazole, is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5] Therefore, it is imperative to prevent its entry into drains, water courses, or the ground.[2][3]

Core Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the compound is managed in accordance with all federal, state, and local regulations. An alternative, when permissible and conducted by a licensed facility, is incineration in a unit equipped with an afterburner and scrubber.[2]

Step-by-Step Disposal Procedure for Laboratory Settings

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

  • Container Management:

    • Keep the this compound in its original, properly labeled container.

    • If transferring to a waste container, ensure the container is compatible, in good condition, and can be securely closed.[6]

    • Label the waste container clearly as "Waste this compound" or with a similar identifier as per your institution's hazardous waste labeling protocol.[6]

  • Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[2][3]

    • Provide them with the SDS for this compound and an accurate description of the waste.

  • Spill Cleanup:

    • In the event of a spill, avoid creating dust.[3]

    • Wear appropriate PPE, including a respirator if necessary.[7]

    • Carefully sweep or vacuum the spilled material and place it in a labeled container for disposal.[7]

    • Wash the spill site after material pickup is complete.[7]

Quantitative Data Summary

Data PointValueSource
Oral LD50 (Rat) for Clotrimazole 708 mg/kg
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the original container intact and properly labeled? B->C D Place in a designated, labeled hazardous waste container C->D No E Ensure original container is securely closed C->E Yes F Store in a designated, secure, and well-ventilated area D->F E->F G Contact Institutional EHS or Licensed Waste Disposal Service F->G H Provide SDS and Waste Information G->H I Schedule and complete waste pickup H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clotrimazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Clotrimazole-d5. This guide provides essential, immediate safety protocols and logistical plans to foster a secure research environment. Adherence to these procedural steps will help mitigate risks and ensure proper handling from receipt to disposal.

This compound, an isotopically labeled internal standard for the quantification of clotrimazole, requires careful handling due to its potential hazards.[1] Although extensive toxicity data for the deuterated form is not available, the parent compound, Clotrimazole, provides a basis for safety protocols.[2] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. Based on safety data sheets, the following PPE is mandatory when handling this compound, particularly in its solid, powdered form.[3]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use.To prevent skin contact and absorption. Clotrimazole can cause skin irritation.[3]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from dust particles and potential splashes. Clotrimazole causes serious eye irritation.[3]
Skin and Body Protection A lab coat (preferably flame-retardant cotton) buttoned to cover as much skin as possible.[4][5] Long pants and closed-toe shoes are required.To protect skin from accidental contact and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when dust may be generated.[4] Use should be in accordance with a respiratory protection program.To prevent inhalation of the compound, which may be harmful and cause respiratory tract irritation.[3]

Operational Plan: From Receipt to Use

A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated area at room temperature.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Preparation of Solutions
  • Engineering Controls: All handling of solid this compound that may generate dust, such as weighing or preparing stock solutions, must be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3]

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]

  • Spill Management: In case of a spill, avoid generating dust.[3] Wear appropriate PPE, cover the spill with an absorbent material, and collect it into a suitable, closed container for disposal.

Experimental Protocol: Preparation of a this compound Internal Standard Stock Solution

This compound is primarily used as an internal standard for the quantification of clotrimazole in biological samples via Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The following is a general protocol for preparing a stock solution.

Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound solid powder

  • Methanol (HPLC or MS-grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Pipettes

  • Amber glass vial for storage

Procedure:

  • Pre-Handling Safety Check: Don all required PPE (gloves, safety glasses, lab coat) and ensure the chemical fume hood is functioning correctly.

  • Weighing the Compound: Tare a clean, dry weighing paper on the analytical balance inside the fume hood. Carefully weigh 10 mg of this compound powder using a clean spatula.

  • Dissolving the Compound: Transfer the weighed powder into a 10 mL volumetric flask.

  • Adding Solvent: Add approximately 5 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely. This compound is slightly soluble in methanol.[1]

  • Bringing to Volume: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store at the recommended temperature as per the supplier's data sheet, typically at room temperature.[3] This stock solution is now ready for serial dilution to create working standards for your analytical assays.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound solid and any solutions containing the compound must be disposed of as hazardous chemical waste.[3]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Service: Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of down the drain.[3]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for handling this compound, from initial receipt to final disposal, emphasizing safety at each step.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management Receipt Receive & Inspect This compound Storage Store in Dry, Well-Ventilated Area Receipt->Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Storage->PPE FumeHood Work in Fume Hood PPE->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing SolutionPrep Prepare Stock Solution Weighing->SolutionPrep Experiment Use in Experiment (e.g., LC-MS Standard) SolutionPrep->Experiment WasteCollection Collect Contaminated Waste & Unused Chemical Experiment->WasteCollection WasteDisposal Dispose via Licensed Waste Service WasteCollection->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.